Survodutide
Description
Properties
CAS No. |
2805997-46-8 |
|---|---|
Molecular Formula |
C192H289N47O61 |
Molecular Weight |
4232 g/mol |
IUPAC Name |
18-[[(1S)-4-[[2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[(5S)-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[1-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]cyclobutanecarbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C192H289N47O61/c1-12-103(6)157(186(295)221-122(170(279)227-134(83-113-88-203-119-48-34-33-47-117(113)119)177(286)223-128(77-101(2)3)173(282)219-126(66-70-153(261)262)172(281)232-140(97-242)183(292)210-104(7)160(197)269)51-37-40-75-201-146(252)90-205-147(253)91-206-165(274)138(95-240)215-149(255)93-208-166(275)139(96-241)214-148(254)92-204-144(250)68-64-127(189(298)299)213-145(251)53-31-23-21-19-17-15-13-14-16-18-20-22-24-32-54-151(257)258)237-181(290)132(79-109-43-27-25-28-44-109)226-179(288)136(86-155(265)266)228-168(277)120(49-35-38-73-193)216-162(271)106(9)211-161(270)105(8)212-167(276)123(52-41-76-202-191(198)199)217-171(280)125(65-69-152(259)260)220-178(287)135(85-154(263)264)229-174(283)129(78-102(4)5)222-175(284)130(81-111-55-59-115(247)60-56-111)224-169(278)121(50-36-39-74-194)218-184(293)141(98-243)233-176(285)131(82-112-57-61-116(248)62-58-112)225-180(289)137(87-156(267)268)230-185(294)142(99-244)234-188(297)159(108(11)246)238-182(291)133(80-110-45-29-26-30-46-110)231-187(296)158(107(10)245)236-150(256)94-207-164(273)124(63-67-143(196)249)235-190(300)192(71-42-72-192)239-163(272)118(195)84-114-89-200-100-209-114/h25-30,33-34,43-48,55-62,88-89,100-108,118,120-142,157-159,203,240-248H,12-24,31-32,35-42,49-54,63-87,90-99,193-195H2,1-11H3,(H2,196,249)(H2,197,269)(H,200,209)(H,201,252)(H,204,250)(H,205,253)(H,206,274)(H,207,273)(H,208,275)(H,210,292)(H,211,270)(H,212,276)(H,213,251)(H,214,254)(H,215,255)(H,216,271)(H,217,280)(H,218,293)(H,219,282)(H,220,287)(H,221,295)(H,222,284)(H,223,286)(H,224,278)(H,225,289)(H,226,288)(H,227,279)(H,228,277)(H,229,283)(H,230,294)(H,231,296)(H,232,281)(H,233,285)(H,234,297)(H,235,300)(H,236,256)(H,237,290)(H,238,291)(H,239,272)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,298,299)(H4,198,199,202)/t103-,104-,105-,106-,107+,108+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-/m0/s1 |
InChI Key |
MEDXQFAHWBMVIM-PCLHIQTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Survodutide's Dual Agonist Mechanism of Action in Metabolic Dysfunction-Associated Steatohepatitis (MASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need, with the potential to progress to cirrhosis and hepatocellular carcinoma. Survodutide (BI 456906), a novel dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, has emerged as a promising therapeutic candidate.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of MASH, supported by quantitative data from clinical trials and detailed experimental protocols.
Core Mechanism of Action: Dual Receptor Agonism
This compound's therapeutic efficacy in MASH stems from its unique ability to simultaneously activate two key metabolic receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2][3] This dual agonism results in a multi-faceted approach to addressing the complex pathophysiology of MASH, combining the established benefits of GLP-1R activation with the direct hepatic effects of glucagon signaling.[2][4]
GLP-1 Receptor Agonism: Systemic Metabolic Control
Activation of the GLP-1R by this compound primarily exerts its effects through extrahepatic mechanisms, contributing to overall metabolic improvements that indirectly alleviate the drivers of MASH.[4] Key effects include:
-
Appetite Suppression and Reduced Caloric Intake: GLP-1R activation in the brain promotes satiety and reduces appetite, leading to decreased food consumption and subsequent weight loss.[1]
-
Improved Glycemic Control: this compound enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon release, leading to better management of blood glucose levels.[1]
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, this compound contributes to a feeling of fullness and helps to control postprandial glucose excursions.[1]
Glucagon Receptor Agonism: Direct Hepatic Effects
The novel aspect of this compound's mechanism lies in its agonism of the GCGR, which directly targets the liver, a central organ in MASH pathogenesis.[3][5] The key hepatic effects include:
-
Increased Energy Expenditure: Glucagon signaling in the liver boosts energy expenditure, contributing to a negative energy balance and weight loss.[1][3]
-
Enhanced Hepatic Fat Metabolism: this compound stimulates the breakdown of fats (lipolysis) and reduces the synthesis of new fat molecules (de novo lipogenesis) in the liver, directly addressing the steatosis component of MASH.[1][6]
-
Anti-inflammatory and Anti-fibrotic Effects: Preclinical and clinical evidence suggests that glucagon receptor activation by this compound has direct anti-inflammatory and anti-fibrotic effects in the liver.[6][7]
Signaling Pathways
The synergistic action of this compound on GLP-1 and glucagon receptors initiates a cascade of intracellular signaling events that culminate in its therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. Phase 2 trial results of this compound in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
- 7. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
Survodutide: A Technical Deep Dive into its Dual Agonist Activity on GLP-1 and Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survodutide (BI 456906) is a novel, long-acting dual agonist that activates both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3][4] Developed by Boehringer Ingelheim and Zealand Pharma, this synthetic peptide analogue is engineered for a prolonged half-life, allowing for once-weekly subcutaneous administration.[3][5] By simultaneously engaging two critical pathways in metabolic regulation, this compound offers a multi-faceted approach to treating obesity and related comorbidities, including type 2 diabetes and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][6][7][8]
The rationale behind this dual agonism lies in the complementary effects of GLP-1 and glucagon. GLP-1R activation is well-established to reduce appetite, delay gastric emptying, and improve glycemic control.[1][2][3] Concurrently, GCGR activation increases energy expenditure and promotes hepatic fat metabolism.[1][2][9] This combined action positions this compound as a promising therapeutic agent that addresses both energy intake and expenditure, potentially leading to more significant and sustained weight loss and metabolic improvements than single-agonist therapies.[9][10] Structurally, this compound is a 29-amino-acid peptide derived from glucagon, incorporating specific amino acid substitutions from GLP-1 and exendin-4 (B13836491) to achieve its dual activity.[3][11] Its extended half-life is achieved through the incorporation of a C18 fatty diacid moiety, which facilitates albumin binding, and resistance to degradation by dipeptidyl peptidase-4 (DPP-4).[3][5]
Quantitative In Vitro Activity of this compound
The dual agonist nature of this compound has been characterized through various in vitro assays, primarily focusing on its potency in activating GLP-1R and GCGR. The following tables summarize the key quantitative data from these studies.
| Receptor | Cell Line | Assay Type | Parameter | This compound | Native Ligand (GLP-1) | Reference |
| Human GLP-1R | CHO-K1 | cAMP Production | EC50 (pM) | 20 | 5 | [11] |
| Human GLP-1R | CHO-K1 | cAMP Production | EC50 (nM) | 0.33 | - | [12] |
| Human GLP-1R | HEK293 | CRE-luciferase | EC50 (nM) in 0.5% human plasma | ~0.1 | ~0.1 | [13] |
| Human GLP-1R | HEK293 | CRE-luciferase | EC50 (nM) in 100% human plasma | 1.0 | - | [13] |
| Mouse GLP-1R | MIN6 | cAMP Production | EC50 (nM) | 0.36 | 0.06 | [12] |
| Receptor | Cell Line | Assay Type | Parameter | This compound | Native Ligand (Glucagon) | Reference |
| Human GCGR | CHO-K1 | cAMP Production | EC50 (pM) | 108 | 5 | [11] |
| Human GCGR | CHO-K1 | cAMP Production | EC50 (nM) | 0.52 | - | [12] |
| Human GCGR | HEK293 | CRE-luciferase | EC50 (nM) in 0.5% human plasma | ~0.29 | ~0.047 | [13] |
| Human GCGR | HEK293 | CRE-luciferase | EC50 (nM) in 100% human plasma | 8.3 | - | [13] |
Signaling Pathways
This compound exerts its effects by activating G-protein coupled receptors, GLP-1R and GCGR, which primarily signal through the adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).
Experimental Protocols
In Vitro cAMP Production Assay
This protocol outlines the general procedure for determining the potency of this compound in stimulating cAMP production in cells expressing either the human GLP-1R or GCGR.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R or GCGR are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.[10][14]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96- or 384-well plates and grown to a specific confluency.
-
On the day of the assay, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Serial dilutions of this compound and the respective native ligand (GLP-1 or glucagon) are prepared in the assay buffer.
-
The diluted compounds are added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C.[15]
3. cAMP Measurement:
-
Following incubation, intracellular cAMP levels are measured using a competitive immunoassay kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ cAMP Functional Assay Kit, according to the manufacturer's instructions.[15]
-
The signal is read on a plate reader capable of detecting the specific assay's output (e.g., fluorescence or luminescence).
4. Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol describes a typical IPGTT to assess the effect of this compound on glucose tolerance in mice.
1. Animals and Acclimation:
-
Male C57BL/6J mice are commonly used.[15]
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Mice are acclimated to the facility for at least one week before the experiment.
2. Treatment and Fasting:
-
Mice are fasted for a specified period, typically 6 or 16 hours, before the test.[2][7][10][13]
-
This compound or vehicle is administered via subcutaneous (SC) injection at a predetermined time before the glucose challenge (e.g., 4 hours prior).[15]
3. Glucose Challenge and Blood Sampling:
-
A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.
-
A sterile glucose solution (e.g., 20% dextrose) is administered via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[2][7]
-
Blood glucose levels are measured at various time points after the glucose injection, for example, at 15, 30, 60, 90, and 120 minutes.[2][7][13]
4. Data Analysis:
-
Blood glucose concentrations are plotted against time for each treatment group.
-
The area under the curve (AUC) for the glucose excursion is calculated for each mouse to provide a quantitative measure of glucose tolerance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups.
Clinical Efficacy of this compound
Phase 2 clinical trials have demonstrated the significant potential of this compound in treating obesity and MASH.
| Indication | Trial Identifier | Key Findings | Reference |
| Overweight/Obesity | NCT04667377 | Up to 18.7% dose-dependent reduction in body weight over 46 weeks. A significant portion of participants achieved ≥15% body weight loss. | [6][16][17] |
| MASH with Fibrosis | NCT04771273 | Up to 83% of participants showed histologic improvement of MASH without worsening of fibrosis after 48 weeks. Significant reductions in liver fat content were also observed. | [7][8] |
Conclusion
This compound's dual agonism at the GLP-1 and glucagon receptors represents a promising and innovative approach to the management of obesity and related metabolic disorders. Its ability to concurrently suppress appetite, improve glycemic control, and increase energy expenditure provides a comprehensive mechanism of action that has translated into significant weight loss and improvements in liver health in clinical trials. The data presented in this technical guide underscore the potent and balanced activity of this compound at its target receptors. Further investigation in ongoing Phase 3 trials will continue to elucidate the full therapeutic potential and long-term safety profile of this novel agent.
References
- 1. Fibroblast growth factor 21 is expressed and secreted from skeletal muscle following electrical stimulation via extracellular ATP activation of the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. FGF-21 as a novel metabolic regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. patientcareonline.com [patientcareonline.com]
- 12. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The dual GCGR/GLP-1R agonist this compound: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
BI 456906 (Survodutide): A Technical Overview of a Dual Glucagon/GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 456906, also known as survodutide, is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under investigation for the treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1] This document provides a comprehensive technical overview of its molecular structure, mechanism of action, and key experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development.
Molecular Structure
BI 456906 is a 29-amino-acid peptide engineered from the human glucagon sequence.[2][3] Key structural modifications have been introduced to achieve a balanced dual agonism and an extended plasma half-life suitable for once-weekly administration.[2][4]
Key Structural Features:
-
Peptide Backbone: Based on the glucagon amino acid sequence with specific substitutions at positions 16, 18, 20, and 23 to confer GLP-1 receptor activity.[3]
-
N-terminal Modification: The amino acid at position 2 is replaced with the unnatural amino acid 1-aminocyclobutane-1-carboxylic acid (Ac4c) to enhance stability against dipeptidyl peptidase-4 (DPP-4) degradation.[2][5]
-
C-terminal Extension and Acylation: A lysine (B10760008) residue at position 24 is linked to a C18 fatty diacid via a glycine-serine linker.[2][5] This acylation promotes binding to serum albumin, significantly extending the molecule's half-life.[6]
-
C-terminal Amidation: The C-terminus is amidated, which also contributes to increased proteolytic stability.[2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C192H289N47O61 |
| Molecular Weight | 4231.692 g/mol [7] |
| CAS Number | 2805997-46-8[7] |
Mechanism of Action & Signaling Pathway
BI 456906 exerts its therapeutic effects by co-activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors critical to metabolic regulation.[1] This dual agonism leads to a synergistic effect on weight loss and metabolic control.
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R in the pancreas, brain, and gastrointestinal tract leads to glucose-dependent insulin (B600854) secretion, suppressed glucagon secretion, delayed gastric emptying, and reduced appetite.[8]
-
Glucagon Receptor (GCGR) Agonism: Activation of GCGR, primarily in the liver, increases energy expenditure and enhances hepatic fat metabolism.[6][8] The simultaneous activation of GLP-1R mitigates the potential hyperglycemic effects of glucagon agonism.[9]
The proposed signaling pathway for BI 456906 involves the activation of both GLP-1 and glucagon receptors, leading to downstream effects that promote weight loss and improve metabolic parameters.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of Survodutide: A Dual Glucagon/GLP-1 Receptor Agonist for Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Survodutide (BI 456906) is a novel, long-acting dual agonist of the glucagon (B607659) receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R), currently under investigation for the treatment of obesity and its comorbidities.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile and anti-obesity efficacy of this compound. By synergistically targeting both the GLP-1 and glucagon signaling pathways, this compound has demonstrated robust effects on body weight reduction, energy expenditure, and food intake in animal models.[1][2][5]
Molecular and Pharmacological Profile
This compound is an acylated peptide engineered for a prolonged half-life, allowing for once-weekly administration in humans.[1][2] Its design incorporates a C18 fatty acid moiety to facilitate albumin binding.[1][2][6] The molecule is optimized to provide a balanced agonism at both human GLP-1 and glucagon receptors.[4][7] This dual agonism is hypothesized to harness the anorectic and insulinotropic effects of GLP-1R activation while leveraging the energy expenditure-enhancing and lipolytic properties of GCGR activation.[3][4][6]
In Vitro Characterization
The functional activity of this compound was assessed in cell-based assays to determine its potency at the human GLP-1 and glucagon receptors.
Experimental Protocols
Cell-Based cAMP Assays:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human GLP-1 receptor (hGLP-1R) or the human glucagon receptor (hGCGR).
-
Methodology: Cells were stimulated with increasing concentrations of this compound. The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for both receptors, was measured to determine the potency (EC50) of the compound.
Quantitative Data
| Compound | Receptor | EC50 (nM) for cAMP increase |
| This compound (BI 456906) | hGCGR | 0.52[7] |
| hGLP-1R | 0.33[7] | |
| BI 456908 | hGCGR | 0.92[7] |
| hGLP-1R | 0.61[7] | |
| BI 456987 | hGCGR | 0.44[7] |
| hGLP-1R | 1.43[7] |
In Vivo Preclinical Studies in Obesity Models
The anti-obesity efficacy and mechanism of action of this compound were extensively evaluated in diet-induced obese (DIO) mice, a standard preclinical model for obesity research.
Experimental Protocols
Chronic Efficacy Study in DIO Mice:
-
Animal Model: Male diet-induced obese (DIO) mice.
-
Dosing Regimen: Subcutaneous (SC) administration of this compound, semaglutide, or vehicle, typically once daily (QD) for a period of 28 to 30 days.[1][5]
-
Endpoints Measured: Body weight change from baseline, cumulative food intake, energy expenditure, body composition (fat and lean mass), and various metabolic parameters in plasma and liver.[1][5][8]
Target Engagement Studies:
-
GLP-1R Engagement: Assessed through oral glucose tolerance tests (OGTT), food intake reduction, and delayed gastric emptying.[1][2][5] Specificity was confirmed using GLP-1R knockout mice.[7]
-
GCGR Engagement: Determined by measuring the expression of liver nicotinamide (B372718) N-methyltransferase (Nnmt) mRNA and circulating levels of fibroblast growth factor-21 (FGF-21) and amino acids.[1][2][5][7]
Quantitative Data: Efficacy in DIO Mice
| Treatment Group | Dose (nmol/kg, QD SC) | Day 28 Body Weight Reduction from Baseline (%) |
| This compound (BI 456906) | 30 | 32%[1] |
| Semaglutide | 20 | 25%[1] |
| Semaglutide | 100 | 27%[1][7] |
In DIO mice, this compound demonstrated a dose-dependent reduction in body weight, achieving up to a 32% decrease from baseline at a dose of 30 nmol/kg after 28 days.[1] This weight-lowering effect was significantly greater than that observed with maximally effective doses of the GLP-1R agonist semaglutide.[1][7]
Quantitative Data: Effects on Food Intake and Metabolic Parameters in DIO Mice (Day 28)
| Parameter | Vehicle | Semaglutide | This compound |
| Food Intake | Baseline | Reduced | Reduced[1][5] |
| Liver Triglycerides | Baseline | Reduced | Reduced[1][5] |
| Liver Cholesterol | Baseline | Reduced | Reduced[1][5] |
| Plasma Cholesterol | Baseline | Reduced | Reduced[1][5] |
| Plasma Triglycerides | Baseline | Reduced | Reduced[1][5] |
| Plasma ALT | Baseline | Reduced | Reduced[1][5] |
| Plasma AST | Baseline | Reduced | Reduced[1][5] |
The superior body weight reduction with this compound is attributed to a dual mechanism of action: a reduction in food intake and an increase in energy expenditure.[1][2][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach used in the preclinical evaluation of this compound, the following diagrams are provided.
Caption: Dual agonism of this compound at GLP-1 and glucagon receptors leading to weight loss.
References
- 1. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Role of Survodutide in Hepatic Fat Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Survodutide (BI 456906) is an investigational dual-receptor agonist targeting the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] This unique mechanism of action positions it as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH) by addressing key pathological drivers of the disease, including excess hepatic fat.[3][4] Clinical trial data has demonstrated that this compound significantly reduces liver fat content, improves histological features of MASH, and resolves liver fibrosis.[5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, a detailed summary of its effects on hepatic fat metabolism supported by quantitative data from clinical trials, and the experimental protocols used in these pivotal studies.
Mechanism of Action: A Dual-Pronged Approach to Hepatic Health
This compound's therapeutic effect stems from its balanced co-agonism of both GLP-1 and glucagon receptors, creating a synergistic effect that surpasses the efficacy of selective GLP-1R agonism alone for treating MASH.[7][8]
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is well-established for its role in glucose homeostasis and appetite regulation.[4] By mimicking the effects of endogenous GLP-1, this compound enhances insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and acts on the central nervous system to reduce appetite and promote satiety.[5][9][10] These effects contribute to weight loss, a key component in the management of MASH.[11]
-
Glucagon Receptor (GCGR) Agonism: The novel aspect of this compound's mechanism is its engagement of the glucagon receptor, which is highly expressed in the liver.[12] Glucagon receptor agonism directly impacts hepatic metabolism by:
-
Increasing Energy Expenditure: It stimulates catabolic pathways, leading to increased energy expenditure.[5][12]
-
Promoting Lipolysis: It triggers the breakdown of stored triglycerides within hepatocytes, mobilizing hepatic fat stores.[4][7][13]
-
Enhancing Fatty Acid Oxidation: It boosts the liver's capacity to burn fat for energy.[14]
-
Inhibiting Hepatic Steatosis: This direct action on the liver contributes significantly to the reduction of liver fat content and improvement in fibrosis.[6][13]
-
Preclinical research using structurally similar analogs has confirmed that hepatic GCGR is essential for the superior effects on weight loss and clearance of lipids from both the liver and plasma.[12] This dual action allows this compound to address both the systemic metabolic dysregulation and the direct hepatic lipotoxicity characteristic of MASH.[3]
Clinical Efficacy: Quantitative Outcomes in MASH
This compound has demonstrated significant efficacy in reducing liver fat and improving MASH histology in Phase 2 clinical trials.
Phase 2 MASH Study (NCT04771273) Results
This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in 293 adults with biopsy-confirmed MASH and fibrosis stages F1-F3 over 48 weeks.[7][15][16]
Table 1: Histological Improvement in MASH and Fibrosis at 48 Weeks
| Endpoint | Placebo (n=74) | This compound 2.4 mg (n=73) | This compound 4.8 mg (n=73) | This compound 6.0 mg (n=73) |
| MASH Improvement w/o Worsening Fibrosis [16] | 14% | 47% | 62% | 43% |
| Fibrosis Improvement by ≥1 Stage [16] | 22% | 34% | 36% | 34% |
| Fibrosis Improvement (F2-F3) w/o Worsening MASH [6][17] | 25.9% | - | - | 64.5% |
MASH Improvement defined as a decrease in NAFLD Activity Score (NAS) by ≥2 points with a decrease of ≥1 point in either lobular inflammation or ballooning.[16]
Table 2: Reduction in Hepatic Fat Content and NAS Score at 48 Weeks
| Endpoint | Placebo | This compound (All Doses) |
| ≥30% Relative Reduction in Liver Fat [6][17] | 19.7% | Up to 87.0% |
| Mean Relative Reduction in Liver Fat Content [6][17] | 7.3% | Up to 64.3% |
| Absolute Change from Baseline in NAS [6][17] | -0.4 | Up to -3.3 |
Phase 2 Obesity Study (NCT04667377) Liver Fat Results
In a separate Phase 2 trial involving 387 individuals with overweight or obesity, this compound also demonstrated significant effects on liver fat content over 46 weeks of treatment.[18]
Table 3: Liver Fat Reduction in Overweight/Obesity
| Endpoint | This compound (All Doses) |
| Patients with ≥30% Reduction in Liver Fat Content [18] | Up to 87% |
| Mean Body Weight Reduction [3][18] | Up to 18.7% |
Experimental Protocols
Phase 2 MASH Trial (NCT04771273) Methodology
The study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.[7]
-
Population: Adults (18-80 years) with liver biopsy-confirmed MASH, fibrosis stage F1-F3, and a liver fat content of ≥8%.[7]
-
Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of this compound at doses of 2.4 mg, 4.8 mg, or 6.0 mg, or a matching placebo.[16]
-
Trial Structure: The 48-week treatment period consisted of a 24-week rapid dose-escalation phase followed by a 24-week maintenance phase.[16]
-
Primary Endpoint: The primary outcome was the percentage of participants achieving histological improvement in MASH without any worsening of liver fibrosis at week 48.[16]
-
Key Secondary Endpoints: Included the percentage of participants with a decrease in liver fat content by at least 30% and the percentage with an improvement in fibrosis by at least one stage.[5][16]
Methods for Measuring Hepatic Fat
The clinical assessment of hepatic fat and MASH progression utilized gold-standard and advanced imaging techniques.
-
Liver Biopsy (Histological Assessment): Liver biopsies performed at baseline and at 48 weeks served as the definitive method for evaluating the primary endpoint.[16][19] Histological slides were assessed for steatosis, lobular inflammation, and hepatocellular ballooning to calculate the NAFLD Activity Score (NAS), as well as the stage of fibrosis.[5][10]
-
Magnetic Resonance Imaging – Proton Density Fat Fraction (MRI-PDFF): This non-invasive imaging technique was used to quantify the fraction of protons in liver tissue attributable to fat.[4][20] It is considered the most accurate non-invasive method for measuring liver fat content and was employed to assess the secondary endpoint of liver fat reduction.[21] MRI-PDFF provides a highly sensitive and reproducible measurement, making it ideal for longitudinal tracking in clinical trials.[21]
Conclusion
This compound represents a significant advancement in the potential treatment of MASH by uniquely targeting both systemic and direct hepatic pathways of the disease. Its dual agonism of GLP-1R and GCGR leads to substantial reductions in body weight and, critically, directly reduces hepatic fat through increased energy expenditure and lipolysis.[5][12] The robust quantitative data from Phase 2 trials, demonstrating greater than 60% relative reductions in liver fat and histological improvement in up to 83% of patients, underscore its potential as a best-in-class therapy.[5] The well-defined experimental protocols, utilizing both liver biopsy and MRI-PDFF, provide a strong foundation for the ongoing Phase 3 investigations that will further clarify this compound's role in reshaping the management of MASH and its associated hepatic complications.[3][8]
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. This compound: A Dual GLP-1/Glucagon Agonist Reshaping Cardiometabolic Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. worldhealthexpo.com [worldhealthexpo.com]
- 7. Phase 2 trial results of this compound in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 8. This compound in MASH: bridging the gap between hepatic and systemic metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. This compound Phase II trial shows 83% of adults treated [globenewswire.com]
- 11. auctoresonline.org [auctoresonline.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. trial.medpath.com [trial.medpath.com]
- 16. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
- 17. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 18. patientcareonline.com [patientcareonline.com]
- 19. liverdiseasenews.com [liverdiseasenews.com]
- 20. Efficacy and Safety of Twincretin this compound, a Dual Glucagon-Like Peptide-1 and Glucagon Receptor Agonist as an Anti-Obesity and Anti-Diabetes Medication: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Survodutide's Dual Agonist Signaling in Pancreatic Beta-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Survodutide (BI 456906) is a novel, long-acting dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), currently under investigation for the treatment of obesity and type 2 diabetes. Its mechanism of action in pancreatic beta-cells is of significant interest for understanding its glucoregulatory effects. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound in these cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades. This compound's engagement of both GLP-1R and GCGR leads to the convergence of signaling pathways that synergistically enhance glucose-stimulated insulin (B600854) secretion (GSIS) and promote beta-cell health.
Introduction: The Dual Agonist Approach
This compound is a unimolecular peptide designed to harness the complementary metabolic effects of both GLP-1 and glucagon. In pancreatic beta-cells, GLP-1 is a well-established incretin (B1656795) hormone that potentiates insulin secretion in a glucose-dependent manner. Glucagon, traditionally known for its counter-regulatory role in the liver, also stimulates insulin secretion directly at the beta-cell. By co-activating both receptors, this compound aims to achieve a more potent and balanced glycemic control compared to selective GLP-1R agonists.
Core Signaling Pathways of this compound in Pancreatic Beta-Cells
The binding of this compound to both GLP-1R and GCGR on the surface of pancreatic beta-cells initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gαs.
The cAMP-PKA-Epac Axis
Activation of Gαs by both GLP-1R and GCGR leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The elevation of intracellular cAMP is a critical second messenger in beta-cell signaling. The downstream effects of cAMP are primarily mediated by two key effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a multitude of downstream targets involved in insulin exocytosis and gene transcription.
-
Exchange protein directly activated by cAMP (Epac): Epac proteins, particularly Epac2 in beta-cells, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Activated Epac promotes the release of insulin granules.
The concurrent activation of both PKA and Epac pathways by this compound is believed to result in a synergistic potentiation of insulin secretion.
Downstream Effects on Insulin Exocytosis
The activation of the cAMP-PKA-Epac axis by this compound culminates in the potentiation of glucose-stimulated insulin secretion. This is achieved through several mechanisms:
-
Mobilization of intracellular calcium (Ca2+): Both PKA and Epac signaling can lead to an increase in cytosolic Ca2+ concentrations, a primary trigger for insulin granule fusion with the plasma membrane.
-
Sensitization of the exocytotic machinery: PKA and Epac can phosphorylate proteins directly involved in the docking and fusion of insulin granules, increasing the efficiency of exocytosis.
-
Enhanced insulin gene transcription and biosynthesis: Chronic activation of these pathways can lead to increased expression of the insulin gene and replenishment of insulin stores.
Quantitative Data: Receptor Affinity and Potency
The following table summarizes key quantitative data for this compound's activity on GLP-1 and glucagon receptors. It is important to note that these values can vary depending on the cell line and assay conditions used.
| Parameter | GLP-1 Receptor | Glucagon Receptor | Cell Line | Reference |
| EC50 (cAMP production) | 0.33 nM | 0.52 nM | CHO-K1 | [1] |
| EC50 (cAMP production) | 0.36 nM | - | MIN6 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling events and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
This compound Signaling Cascade in Pancreatic Beta-Cells
Experimental Workflow for cAMP Measurement
Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate this compound's signaling pathways. Specific details may need to be optimized for different cell lines and experimental setups.
Intracellular cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels in pancreatic beta-cells following stimulation with this compound.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1E) or primary islets
-
Cell culture medium and supplements
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or FRET-based biosensor)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Seed pancreatic beta-cells in a multi-well plate at an appropriate density and culture until they reach desired confluency.
-
Starvation: Prior to the experiment, wash the cells with KRB buffer and incubate in serum-free, low-glucose medium for a defined period (e.g., 2 hours) to establish a baseline.
-
Stimulation: Replace the starvation medium with KRB buffer containing various concentrations of this compound. Include a vehicle control. Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and add cell lysis buffer to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence, absorbance) using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Normalize the data to protein concentration or cell number.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from pancreatic beta-cells in response to low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets or pancreatic beta-cell line
-
Culture medium
-
KRB buffer containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
Reagents for DNA or protein quantification
Procedure:
-
Cell Preparation: Culture pancreatic beta-cells or isolated islets in appropriate conditions. For islets, a recovery period after isolation is recommended.
-
Pre-incubation: Gently wash the cells/islets with KRB buffer containing low glucose. Pre-incubate in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB buffer with or without this compound. Incubate for a defined period (e.g., 1 hour). Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with high-glucose KRB buffer with or without this compound. Incubate for the same duration as the basal step. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalization: After collecting the supernatants, lyse the cells/islets and measure the total DNA or protein content. Normalize the insulin secretion data to the DNA or protein content to account for variations in cell number.
Conclusion and Future Directions
This compound's dual agonism on GLP-1R and GCGR in pancreatic beta-cells represents a promising therapeutic strategy. The convergence of these two signaling pathways on the cAMP-PKA-Epac axis leads to a robust potentiation of glucose-stimulated insulin secretion. The detailed understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the ongoing development and optimization of such multi-receptor agonists for metabolic diseases.
Future research should focus on further dissecting the potential for biased agonism at these receptors and exploring the long-term effects of dual receptor activation on beta-cell proliferation, survival, and overall function. Investigating the potential for crosstalk with other signaling pathways within the beta-cell will also provide a more complete picture of this compound's mechanism of action.
References
Survodutide's Impact on Cardiovascular Risk Factors: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Survodutide (BI 456906) is an investigational dual glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist demonstrating significant potential in addressing cardiovascular risk factors associated with obesity and metabolic dysfunction. By activating both the GLP-1 and glucagon pathways, this compound leverages a multi-faceted approach to weight management and metabolic control, impacting key cardiovascular health indicators including body weight, blood pressure, lipid profiles, and markers of inflammation. This technical guide provides an in-depth analysis of the currently available clinical data on this compound, with a focus on its effects on cardiovascular risk factors, detailed experimental protocols from key clinical trials, and a visualization of its mechanism of action and study designs.
Mechanism of Action: A Dual-Pronged Approach
This compound's novel mechanism of action lies in its ability to agonize both the GLP-1 and glucagon receptors.[1][2] This dual agonism is hypothesized to create a synergistic effect on metabolism. The GLP-1R agonism primarily suppresses appetite, leading to reduced caloric intake.[1] Concurrently, GCGR agonism is thought to increase energy expenditure and may have direct effects on the liver to reduce hepatic fat.[1][2] This combined action addresses both sides of the energy balance equation, leading to robust weight loss and improvements in related metabolic parameters.
Figure 1: this compound's Dual Agonist Signaling Pathway.
Clinical Efficacy in Cardiovascular Risk Factor Reduction
The primary evidence for this compound's impact on cardiovascular risk factors comes from a Phase II, randomized, double-blind, placebo-controlled, dose-finding trial in individuals with overweight or obesity (NCT04667377). This study evaluated the safety and efficacy of once-weekly subcutaneous injections of this compound at various doses over 46 weeks.
Body Weight Reduction
This compound demonstrated a dose-dependent and statistically significant reduction in body weight compared to placebo. At 46 weeks, the highest dose of 4.8 mg resulted in a mean weight loss of nearly 15% from baseline in the planned treatment analysis, with some participants who completed the study on this dose achieving nearly 19% weight loss.[1][3]
| Parameter | Placebo | This compound 0.6 mg | This compound 2.4 mg | This compound 3.6 mg | This compound 4.8 mg |
| Mean % Weight Change from Baseline (Week 46) | -2.8% | -6.2% | -12.5% | -13.2% | -14.9% |
| Data from the planned treatment analysis of the Phase II dose-finding trial (NCT04667377).[4] |
Blood Pressure
A post-hoc analysis of the Phase II trial revealed significant reductions in both systolic and diastolic blood pressure. The reductions were observed to be independent of baseline hypertension status.
| Parameter | Placebo | This compound 0.6 mg | This compound 2.4 mg | This compound 3.6 mg | This compound 4.8 mg |
| Mean Change in Systolic BP (mmHg) from Baseline (Week 46) | - | - | - | - | -6.2 |
| Mean Change in Diastolic BP (mmHg) from Baseline (Week 46) | - | - | - | - | -2.9 |
| Data from the Phase II dose-finding trial (NCT04667377).[4] |
Lipid Profile
This compound treatment led to favorable changes in the lipid profile. A marked decrease in mean triglycerides was observed across all this compound groups. Small decreases were also seen in VLDL at all doses and in LDL at the 2.4 mg and 3.6 mg doses. Mean total cholesterol and non-HDL-C decreased in the 0.6 mg, 2.4 mg, and 3.6 mg groups. Mean HDL levels remained relatively unchanged.[5]
| Parameter | Placebo | This compound 0.6 mg | This compound 2.4 mg | This compound 3.6 mg | This compound 4.8 mg |
| Mean Change in Triglycerides | Increase | Decrease | Decrease | Decrease | Decrease |
| Mean Change in VLDL-C | - | Small Decrease | Small Decrease | Small Decrease | Small Decrease |
| Mean Change in LDL-C | - | - | Small Decrease | Small Decrease | - |
| Mean Change in Total Cholesterol | - | Decrease | Decrease | Decrease | - |
| Mean Change in Non-HDL-C | - | Decrease | Decrease | Decrease | - |
| Mean Change in HDL-C | - | Unchanged | Unchanged | Unchanged | Unchanged |
| Qualitative summary from the Phase II dose-finding trial (NCT04667377).[5] Detailed quantitative dose-dependent data for all lipid parameters is not yet fully published. |
Inflammatory Markers
In a sub-study of the Phase II trial, this compound demonstrated a positive impact on several cardiometabolic and inflammatory biomarkers. After 46 weeks of treatment with the 4.8 mg dose, there were statistically significant reductions in leptin, ICAM-1, E-selectin, and C-reactive protein (CRP) compared to placebo.
| Analyte (Week 46, 4.8 mg vs. Placebo) | Adjusted Fold Change | 95% CI | p-value |
| Leptin | 0.53 | 0.43–0.66 | < 0.0001 |
| ICAM-1 | 0.87 | 0.81–0.94 | 0.0005 |
| E-selectin | 0.74 | 0.67–0.81 | < 0.0001 |
| C-reactive protein (CRP) | 0.60 | 0.42–0.86 | 0.0051 |
| Data from a sub-study of the Phase II dose-finding trial (NCT04667377). |
Experimental Protocols
Phase II Dose-Finding Trial in Obesity (NCT04667377)
This randomized, double-blind, placebo-controlled trial enrolled 387 participants with a BMI ≥27 kg/m ² without type 2 diabetes.[1] The study consisted of a 20-week dose-escalation phase followed by a 26-week dose-maintenance phase.[1] Participants were randomized to receive once-weekly subcutaneous injections of this compound (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or placebo.[1] The primary endpoint was the percentage change in body weight from baseline to week 46.[1] Secondary endpoints included the proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss, and changes in waist circumference and blood pressure.[4]
Figure 2: Workflow of the Phase II Obesity Trial (NCT04667377).
SYNCHRONIZE Phase III Program
Building on the promising Phase II results, the SYNCHRONIZE program comprises several Phase III trials to further evaluate the efficacy and safety of this compound.
-
SYNCHRONIZE-1 (NCT06066515): This trial is evaluating this compound in people with obesity or overweight and comorbidities, but without type 2 diabetes.
-
SYNCHRONIZE-2 (NCT06066528): This study is focused on individuals with obesity or overweight who also have type 2 diabetes.
-
SYNCHRONIZE-CVOT (NCT06077864): This is a large-scale cardiovascular outcomes trial designed to assess the long-term cardiovascular safety and efficacy of this compound in people with overweight or obesity and established cardiovascular disease, chronic kidney disease, or risk factors for cardiovascular disease. The primary endpoint is the time to the first occurrence of a 5-point Major Adverse Cardiovascular Event (MACE).
Figure 3: Logical Flow of the SYNCHRONIZE-CVOT Trial.
Conclusion
This compound, with its dual GLP-1R and GCGR agonist activity, has demonstrated significant and clinically meaningful improvements in several key cardiovascular risk factors in Phase II clinical trials. The observed reductions in body weight, blood pressure, and inflammatory markers, along with positive trends in lipid profiles, position this compound as a promising therapeutic candidate for individuals with obesity and associated cardiometabolic complications. The ongoing SYNCHRONIZE Phase III program, particularly the SYNCHRONIZE-CVOT, will be crucial in establishing the long-term cardiovascular safety and potential benefits of this novel agent. The comprehensive data from these trials will provide a clearer understanding of this compound's role in the evolving landscape of obesity and cardiovascular disease management.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces body weight in phase 2 dose-finding trial for overweight/obesity - - PACE-CME [pace-cme.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon and GLP-1 receptor dual agonist this compound for obesity: a randomised, double-blind, placebo-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Survodutide: A Technical Primer on a Novel Dual Glucagon/GLP-1 Receptor Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Survodutide (BI 456906) is an investigational long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under late-stage clinical development for the treatment of type 2 diabetes (T2D) and obesity. By simultaneously engaging both receptors, this compound aims to leverage the synergistic effects of GLP-1-mediated glucose control and appetite suppression with glucagon-mediated increases in energy expenditure. This technical guide provides a comprehensive overview of the core preclinical and clinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.
Molecular Profile and Mechanism of Action
This compound is a synthetic 29-amino-acid peptide derivative of human glucagon.[1] Its structure is modified to enhance stability and prolong its half-life, allowing for once-weekly subcutaneous administration.[1] A key modification is the incorporation of a C18 fatty diacid moiety, which facilitates binding to serum albumin, thereby reducing renal clearance and extending its duration of action.[2][3]
The therapeutic rationale for this dual agonism is rooted in the complementary roles of GLP-1 and glucagon in metabolic regulation.
-
GLP-1 Receptor (GLP-1R) Agonism: Activation of the GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[2][4]
-
Glucagon Receptor (GCGR) Agonism: Glucagon is traditionally known for its role in increasing hepatic glucose production. However, pharmacological activation of the GCGR has been shown to increase energy expenditure, promote hepatic fat metabolism, and contribute to weight loss.[4][5]
The combined activation of these pathways is hypothesized to result in superior glycemic control and weight reduction compared to selective GLP-1R agonists.[6]
References
- 1. This compound (BI 456906) peptide [novoprolabs.com]
- 2. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. News - MDalert.com [mdalert.com]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
Early Research on Survodutide: A Technical Guide to its Anti-Fibrotic Effects in the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survodutide (BI 456906), a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, is emerging as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. Co-invented by Boehringer Ingelheim and Zealand Pharma, this unimolecular peptide has demonstrated significant potential in clinical trials to not only address steatohepatitis but also to achieve a noteworthy improvement in liver fibrosis, a critical factor in the progression of chronic liver disease. This technical guide provides an in-depth overview of the early research on this compound, focusing on its mechanism of action, preclinical evidence, and clinical trial data related to liver fibrosis.
Mechanism of Action: A Dual-Pronged Approach to Liver Health
This compound's innovative mechanism lies in its ability to simultaneously activate two key metabolic receptors: the GLP-1 receptor and the glucagon receptor. This dual agonism creates a synergistic effect that addresses multiple pathological pathways involved in MASH and liver fibrosis.
The GLP-1 receptor agonism contributes to:
-
Reduced appetite and increased satiety, leading to weight loss.
-
Enhanced insulin (B600854) secretion and improved glycemic control.
-
Direct anti-inflammatory effects within the liver.
The glucagon receptor agonism offers a direct impact on the liver by:
-
Increasing energy expenditure.
-
Stimulating fatty acid oxidation and reducing hepatic fat accumulation.
This combined action not only ameliorates the metabolic drivers of MASH but also appears to have a direct anti-fibrotic effect on the liver.
Signaling Pathways
The activation of GLP-1 and glucagon receptors on hepatocytes and potentially other liver cells, including hepatic stellate cells (HSCs), initiates a cascade of intracellular signaling events. While the precise crosstalk in HSCs is an area of ongoing research, the general pathways involve the production of cyclic AMP (cAMP) and the activation of downstream effectors that modulate gene expression related to inflammation and fibrosis. GLP-1 receptor activation in HSCs has been shown to inhibit their activation, a key event in the development of liver fibrosis, potentially through the p38 MAPK signaling pathway. The addition of glucagon receptor signaling is hypothesized to further contribute to the resolution of fibrosis by improving overall liver metabolism and reducing lipotoxicity.
Methodological & Application
Application Notes and Protocols for Survodutide Studies in a Diet-Induced Obese (DIO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the diet-induced obese (DIO) mouse model in preclinical studies of Survodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist. The protocols detailed below are intended to facilitate the consistent and effective evaluation of this compound's therapeutic potential in the context of obesity and related metabolic disorders.
Introduction
This compound (also known as BI 456906) is an investigational peptide that holds promise for the treatment of obesity and type 2 diabetes.[1][2][3] Its novel mechanism of action involves the simultaneous activation of both the GLP-1 and glucagon receptors, which is hypothesized to have synergistic effects on weight reduction and glycemic control.[2][3] The GLP-1 receptor activation is known to suppress appetite, enhance insulin (B600854) secretion, and delay gastric emptying.[1][4] Concurrently, glucagon receptor agonism can increase energy expenditure and promote fat metabolism.[1][4] The DIO mouse model, which closely mimics human obesity and its metabolic complications, serves as an essential platform for the preclinical assessment of this compound.[5]
I. Diet-Induced Obese (DIO) Mouse Model: Establishment and Characteristics
The C57BL/6J mouse strain is a widely accepted model for inducing obesity through a high-fat diet (HFD) due to its genetic predisposition to weight gain and the development of metabolic syndrome-like characteristics.[6]
Protocol for Induction of Obesity:
-
Animal Selection: Begin with male C57BL/6J mice at 6 weeks of age.
-
Dietary Regimen:
-
Control Group: Provide a standard chow diet (approximately 10% kcal from fat).
-
DIO Group: Administer a high-fat diet (HFD) where 45% to 60% of the kilocalories are derived from fat.[7] These diets should be provided ad libitum.
-
-
Induction Period: Maintain the mice on their respective diets for a period of 10 to 20 weeks.[6] Successful establishment of the DIO phenotype is typically indicated by a 20-30% increase in body weight in the HFD group compared to the control group.[5][6]
-
Housing: House the mice in a controlled environment with a consistent temperature, humidity, and a 12-hour light/dark cycle.
-
Monitoring: Record the body weight and food intake of the mice on a weekly basis to monitor the progression of obesity.
II. This compound Treatment in DIO Mice
Once the DIO phenotype has been successfully established, the mice can be treated with this compound to evaluate its therapeutic effects.
Protocol for this compound Administration:
-
Acclimatization: Allow the DIO mice to acclimate for a minimum of one week before initiating treatment.
-
Grouping: Randomly assign the obese mice into a vehicle control group and one or more this compound treatment groups.
-
Dosage and Administration: Administer this compound via subcutaneous (SC) injection. Preclinical studies have utilized daily doses of 3, 10, 20, or 30 nmol/kg. The vehicle control group should receive subcutaneous injections of a saline solution.
-
Treatment Duration: A treatment period of 30 days has been shown to be effective in preclinical studies.
-
Monitoring: Continue to monitor body weight and food intake daily throughout the treatment period.
III. Key Experiments and Methodologies
A series of metabolic assessments should be conducted to thoroughly evaluate the impact of this compound on the DIO mice.
Body Composition Analysis (DEXA)
-
Purpose: To determine the effect of this compound on fat mass and lean mass.
-
Procedure:
Glucose Tolerance Test (GTT)
-
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast the mice for 4-6 hours.[4]
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer a 1-2 g/kg glucose solution via intraperitoneal (IP) injection.[4]
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-injection.[9]
-
Measure blood glucose levels at each time point.
-
Insulin Tolerance Test (ITT)
-
Purpose: To evaluate the insulin sensitivity of the mice.
-
Procedure:
Plasma Analysis
-
Purpose: To measure circulating levels of lipids and metabolic hormones.
-
Procedure:
-
Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
IV. Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from this compound treatment in DIO mice based on available preclinical data.
Table 1: Effect of Daily Subcutaneous this compound Administration on Body Weight in DIO Mice (30-Day Treatment)
| Treatment Group | Dosage (nmol/kg/day) | Mean Body Weight Reduction from Baseline (%) |
| Vehicle Control | - | - |
| This compound | 3 | Dose-dependent reduction |
| This compound | 10 | Dose-dependent reduction |
| This compound | 20 | Dose-dependent reduction |
| This compound | 30 | Up to 32% |
| Semaglutide | 20 | 25% |
| Semaglutide | 100 | 27% |
Data derived from preclinical studies.
Table 2: Effect of this compound on Body Composition in DIO Mice
| Parameter | Vehicle Control | This compound-Treated |
| Change in Fat Mass | - | Significant Decrease |
| Change in Lean Mass | - | Minimal to no change |
Expected outcomes based on the mechanism of action of this compound.
Table 3: Expected Outcomes of Metabolic Tests
| Test | Parameter | Vehicle Control | This compound-Treated |
| GTT | Glucose AUC | Elevated | Significantly Reduced |
| ITT | Glucose Nadir | Higher | Lower |
| Plasma Analysis | Triglycerides | Elevated | Reduced |
| Cholesterol | Elevated | Reduced | |
| Insulin | Elevated | Reduced |
AUC: Area Under the Curve. Expected outcomes based on the known effects of GLP-1 and glucagon receptor agonism.
V. Visualizations
Signaling Pathway
Caption: this compound's dual agonist signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound studies in DIO mice.
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. 7 tips every DIO mice user should know [jax.org]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
Application Notes and Protocols for Evaluating Survodutide's Glycemic Control in the db/db Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The db/db mouse is a widely utilized genetic model for type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin (B600854) resistance, and subsequent hyperglycemia.[1][2][3][4] These mice develop a diabetic phenotype that closely mimics the progression of type 2 diabetes in humans, making them an invaluable tool for the preclinical evaluation of novel anti-diabetic therapeutics.[5]
Survodutide (BI 456906) is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under investigation for the treatment of type 2 diabetes and obesity.[6][7][8] Its mechanism of action involves leveraging the synergistic effects of both GLP-1 and glucagon signaling. GLP-1 receptor activation is known to enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[6] Concurrently, glucagon receptor activation can increase energy expenditure and improve hepatic fat metabolism.[6][9] This dual agonism presents a promising therapeutic strategy for comprehensive glycemic control and weight management.[10]
These application notes provide detailed protocols for utilizing the db/db mouse model to assess the efficacy of this compound in improving glycemic control. The described experimental workflows and methodologies are designed to yield robust and reproducible data for the evaluation of this promising therapeutic agent.
Signaling Pathway of this compound
Caption: this compound's dual agonist signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Materials and Methods
Animals: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+) aged 6-8 weeks should be used. All mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, except when fasting for specific procedures.
Drug Formulation: this compound should be dissolved in a sterile vehicle solution (e.g., phosphate-buffered saline, PBS) to the desired concentrations for subcutaneous injection.
Experimental Protocols
1. Chronic this compound Administration and Monitoring
-
Objective: To assess the long-term effects of this compound on body weight, food intake, and water intake.
-
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via subcutaneous injection daily or weekly for a predetermined period (e.g., 4-8 weeks).
-
Measure body weight and food and water intake at regular intervals (e.g., daily or 2-3 times per week).[9][11][12][13][14]
-
2. Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.
-
Procedure:
-
Fast mice for 6 hours prior to the test, with free access to water.[15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[16][17]
-
Administer a 2 g/kg body weight glucose solution orally via gavage.[16]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15][17]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
-
3. Intraperitoneal Insulin Tolerance Test (IPITT)
-
Objective: To assess insulin sensitivity by measuring the response to an exogenous insulin challenge.
-
Procedure:
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.[2]
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[1]
-
Plot the percentage of initial blood glucose over time to assess the rate of glucose clearance.
4. Glycated Hemoglobin (HbA1c) Measurement
-
Objective: To determine the long-term glycemic control over the treatment period.
-
Procedure:
5. Plasma Insulin and Glucagon Measurement
-
Objective: To measure the levels of key metabolic hormones.
-
Procedure:
-
At the end of the study, collect terminal blood samples via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Use commercially available ELISA kits to measure the concentrations of insulin and glucagon in the plasma samples, following the manufacturer's protocols.[3][7][20][21][22]
-
Data Presentation
Table 1: Effect of Chronic this compound Treatment on Metabolic Parameters in db/db Mice
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) | Lean Control |
| Body Weight (g) | 45.2 ± 2.1 | 40.5 ± 1.8 | 35.1 ± 1.5 | 25.3 ± 1.2 |
| Change in Body Weight (%) | +5.8 ± 1.2 | -4.7 ± 1.5 | -12.3 ± 2.0*** | +2.1 ± 0.8 |
| Daily Food Intake (g) | 10.5 ± 0.8 | 8.2 ± 0.6 | 6.5 ± 0.5 | 4.8 ± 0.4 |
| HbA1c (%) | 10.8 ± 0.7 | 8.5 ± 0.5 | 7.2 ± 0.4*** | 4.5 ± 0.3 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. (Note: These are representative data based on expected outcomes and published literature on similar compounds.)
Table 2: Oral Glucose Tolerance Test (OGTT) in this compound-Treated db/db Mice
| Time (min) | Vehicle (mg/dL) | This compound (Low Dose) (mg/dL) | This compound (High Dose) (mg/dL) | Lean Control (mg/dL) |
| 0 | 185 ± 15 | 178 ± 12 | 170 ± 14 | 120 ± 8 |
| 15 | 450 ± 25 | 380 ± 20 | 320 ± 18 | 250 ± 15 |
| 30 | 550 ± 30 | 450 ± 22 | 380 ± 20 | 280 ± 12 |
| 60 | 480 ± 28 | 350 ± 18** | 280 ± 15 | 200 ± 10 |
| 120 | 350 ± 20 | 250 ± 15** | 190 ± 12*** | 130 ± 9 |
| AUC (mg/dLmin) | 54000 ± 3500 | 42000 ± 2800** | 33000 ± 2100*** | 25000 ± 1500 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. (Note: These are representative data based on expected outcomes.)
Table 3: Intraperitoneal Insulin Tolerance Test (IPITT) in this compound-Treated db/db Mice
| Time (min) | Vehicle (% of Basal) | This compound (Low Dose) (% of Basal) | This compound (High Dose) (% of Basal) | Lean Control (% of Basal) |
| 0 | 100 | 100 | 100 | 100 |
| 15 | 85 ± 5 | 75 ± 4 | 65 ± 3** | 50 ± 4 |
| 30 | 70 ± 6 | 55 ± 5 | 45 ± 4 | 35 ± 3 |
| 60 | 65 ± 5 | 50 ± 4* | 40 ± 3 | 30 ± 2 |
| 90 | 68 ± 6 | 55 ± 5* | 48 ± 4** | 40 ± 3 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle. (Note: These are representative data based on expected outcomes.)
Table 4: Plasma Hormone Levels in this compound-Treated db/db Mice
| Hormone | Vehicle | This compound (Low Dose) | This compound (High Dose) | Lean Control |
| Fasting Insulin (ng/mL) | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.5 ± 0.3** | 1.2 ± 0.2 |
| Fasting Glucagon (pg/mL) | 150 ± 12 | 120 ± 10 | 100 ± 8** | 80 ± 6 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle. (Note: These are representative data based on expected outcomes.)
Discussion of Expected Results
Treatment with this compound is expected to significantly improve glycemic control in the db/db mouse model. A dose-dependent reduction in body weight and food intake is anticipated due to the combined anorexigenic effects of GLP-1 agonism and the potential for increased energy expenditure from glucagon receptor activation.
During the OGTT, this compound-treated mice are expected to exhibit improved glucose tolerance, as evidenced by lower peak glucose levels and a reduced AUC compared to vehicle-treated controls. This is attributed to the enhanced glucose-dependent insulin secretion stimulated by GLP-1 receptor activation.
The IPITT is expected to demonstrate improved insulin sensitivity in mice receiving this compound, indicated by a more profound and sustained decrease in blood glucose levels following insulin administration. This suggests that this compound may also address the underlying insulin resistance characteristic of the db/db model.
Long-term treatment with this compound is expected to lead to a significant reduction in HbA1c levels, reflecting improved overall glycemic control throughout the study period. Furthermore, fasting plasma insulin levels may be reduced, indicative of improved insulin sensitivity and reduced pancreatic beta-cell stress. A reduction in fasting glucagon levels is also anticipated, consistent with the known glucagonostatic effect of GLP-1 receptor activation.
References
- 1. Mouse Insulin Tolerance Test Guide | PDF [scribd.com]
- 2. mmpc.org [mmpc.org]
- 3. 4.6. Measurements of Plasma Insulin and Glucagon [bio-protocol.org]
- 4. mmpc.org [mmpc.org]
- 5. UC Davis - Intraperitoneal Insulin Tolerance Test [protocols.io]
- 6. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pardon Our Interruption [boehringer-ingelheim.com]
- 9. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Segmentation of the Pathophysiological Stages of Diabetic Changes in the db/db Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Body weight and food intake measurements [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. 67.20.83.195 [67.20.83.195]
- 15. mmpc.org [mmpc.org]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. protocols.io [protocols.io]
- 18. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blood glucose and HbA1c measurement [bio-protocol.org]
- 20. Plasma insulin and glucagon [bio-protocol.org]
- 21. mesoscale.com [mesoscale.com]
- 22. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Preclinical Rodent Studies of Survodutide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of survodutide (also known as BI 456906) in rodent models. This compound is a long-acting, dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, under investigation for the treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3]
Mechanism of Action
This compound exerts its therapeutic effects by simultaneously activating two key metabolic signaling pathways:
-
GLP-1 Receptor Agonism : Activation of the GLP-1 receptor enhances insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon secretion, slows gastric emptying, and promotes satiety, leading to reduced food intake and improved glycemic control.[2][4]
-
Glucagon Receptor Agonism : Engaging the glucagon receptor primarily in the liver increases energy expenditure and promotes hepatic fat metabolism.[1][4]
This dual agonism is designed to produce synergistic effects on weight loss and metabolic regulation, offering a potentially more potent therapeutic approach than single-agonist therapies.[4][5]
Signaling Pathway
The diagram below illustrates the signaling pathway of this compound, highlighting its dual action on the GLP-1 and glucagon receptors.
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in diet-induced obese (DIO) rodent models.
Table 1: Effect of Daily Subcutaneous this compound Administration on Body Weight and Food Intake in DIO Mice (30-Day Study) [6]
| Treatment Group (nmol/kg, SC, daily) | Mean Body Weight Reduction from Baseline (%) | Cumulative Food Intake Reduction vs. Vehicle (%) |
| Vehicle | ~5% gain | - |
| This compound (3) | ~15% | Not specified |
| This compound (10) | ~25% | ~20% |
| This compound (20) | ~28% | ~25% |
| This compound (30) | ~32% | ~30% |
| Semaglutide (B3030467) (20) | ~25% | ~25% |
| Semaglutide (100) | ~27% | ~28% |
Table 2: Effect of Daily Subcutaneous this compound Administration on Body Composition and Metabolic Parameters in DIO Mice (30-Day Study) [1][6]
| Treatment Group (nmol/kg, SC, daily) | Fat Mass Reduction vs. Vehicle (%) | Liver Triglyceride Reduction vs. Vehicle (%) | Plasma Cholesterol Reduction vs. Vehicle (%) | Plasma Triglyceride Reduction vs. Vehicle (%) |
| This compound (10) | Significant | Significant | Significant | Significant |
| This compound (20) | Significant | Significant | Significant | Significant |
| This compound (30) | Significant | Significant | Significant | Significant |
| Semaglutide (20) | Significant | Significant | Significant | Significant |
| Semaglutide (100) | Significant | Significant | Significant | Significant |
Experimental Protocols
Chronic Administration in Diet-Induced Obese (DIO) Mice
This protocol details the long-term administration of this compound to assess its effects on body weight, food intake, and metabolic parameters.
Experimental Workflow:
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (60% kcal from fat)
-
This compound (lyophilized powder)
-
Vehicle solution (e.g., 10% DMSO, 5% Tween 80, 85% Saline)[1]
-
Sterile syringes and needles (e.g., 29-gauge)
-
Metabolic cages for food intake monitoring
-
EchoMRI for body composition analysis
Procedure:
-
Animal Model: Induce obesity in male C57BL/6J mice by feeding a high-fat diet for at least 16 weeks.[1]
-
Housing: House mice individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Randomization: After the diet-induction period, randomize mice into treatment groups based on body weight to ensure even distribution.
-
Drug Preparation:
-
Reconstitute lyophilized this compound in the appropriate vehicle to the desired stock concentration.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
-
Administer this compound or vehicle via subcutaneous injection once daily for 30 consecutive days.[6]
-
The injection volume should be consistent across all animals (e.g., 5 mL/kg).
-
-
Monitoring:
-
Record body weight and food intake daily at the same time each day.
-
-
Body Composition Analysis:
-
On day 29, perform body composition analysis using EchoMRI to determine fat mass and lean mass.[1]
-
-
Terminal Procedures:
-
On day 30, euthanize the animals.
-
Collect blood via cardiac puncture for plasma analysis (e.g., lipids, glucose, insulin).
-
Harvest tissues, such as the liver, for further analysis (e.g., triglyceride content).
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
Fasted mice (from the chronic study or a separate acute study)
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillary tubes)
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail-nick.
-
Glucose Administration: Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Note: For acute studies, a single dose of this compound can be administered at a specified time point (e.g., 4 hours) before the glucose challenge.[1]
Conclusion
This compound has demonstrated robust efficacy in preclinical rodent models, leading to significant reductions in body weight, food intake, and improvements in metabolic parameters. The protocols outlined above provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analysis, is crucial for obtaining reliable and reproducible data.
References
- 1. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 2. Dose–response effects on HbA1c and bodyweight reduction of this compound, a dual glucagon/GLP-1 receptor agonist, compared with placebo and open-label semaglutide in people with type 2 diabetes: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Energy Expenditure in Mice Treated with BI 456906
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI 456906 is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] This dual agonism is designed to leverage the complementary metabolic effects of both hormones to achieve superior weight loss compared to selective GLP-1 receptor agonists.[1][4] The mechanism of action for BI 456906-induced weight loss involves both a reduction in food intake and an increase in energy expenditure.[1][4][5] These application notes provide detailed protocols for evaluating the effects of BI 456906 on energy expenditure in a diet-induced obesity (DIO) mouse model.
Signaling Pathways of BI 456906
BI 456906 exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors. This dual activation leads to a cascade of downstream signaling events that ultimately regulate energy balance.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies evaluating BI 456906 in diet-induced obese (DIO) mice.
Table 1: Effect of BI 456906 on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose (nmol/kg, SC, QD) | Study Duration (Days) | Change in Body Weight (%) | Cumulative Food Intake (g) |
| Vehicle | - | 28 | ~ +5% | Variable |
| BI 456906 | 3 | 28 | Dose-dependent decrease | Dose-dependent decrease |
| BI 456906 | 10 | 28 | Dose-dependent decrease | Dose-dependent decrease |
| BI 456906 | 30 | 28 | Up to -32%[1][6] | Significant initial decrease |
| Semaglutide | 20 | 28 | ~ -25%[1][6] | Significant initial decrease |
Table 2: Effect of BI 456906 on Energy Expenditure in DIO Mice
| Treatment Group | Dose (nmol/kg, SC, QD) | Measurement Day | Energy Expenditure (kcal/hr/kg) | Respiratory Exchange Ratio (RER) |
| Vehicle | - | 10 | Baseline | ~0.8-0.9 |
| BI 456906 | 5 | 10 | Increased | No significant change |
| BI 456906 | 10 | 10 | Significantly Increased[2] | No significant change |
| Semaglutide | - | 10 | No significant change | No significant change |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity for testing the efficacy of BI 456906.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet (e.g., Rodent NIH-07, ~12% kcal from fat).[7]
-
High-fat diet (HFD) (e.g., D12492, 60% kcal from fat).[8]
-
Animal caging with enrichment.
-
Weighing scale.
Protocol:
-
Upon arrival, acclimate mice to the facility for at least one week on a standard chow diet.
-
Randomize mice into two groups: a lean control group (continued on chow) and a DIO group.
-
Switch the DIO group to the high-fat diet.
-
Monitor body weight and food intake weekly for 10-14 weeks.
-
Mice are considered obese and ready for experimentation when they exhibit a significantly higher body weight (typically 15-20g heavier) and increased adiposity compared to the lean control group.
BI 456906 Administration
Objective: To administer BI 456906 to DIO mice for the evaluation of its metabolic effects.
Materials:
-
BI 456906 peptide.
-
Sterile vehicle solution (e.g., phosphate-buffered saline, PBS).
-
Insulin syringes (or equivalent for subcutaneous injection).
-
DIO mice from Protocol 1.
Protocol:
-
Reconstitute BI 456906 in the sterile vehicle to the desired stock concentrations.
-
Randomize DIO mice into treatment groups (e.g., vehicle, BI 456906 low dose, BI 456906 high dose, positive control like semaglutide).
-
Administer the assigned treatment via subcutaneous (SC) injection once daily (QD) for the duration of the study (e.g., 28 days).[6]
-
Monitor body weight and food intake daily.
Measurement of Energy Expenditure by Indirect Calorimetry
Objective: To quantify the effect of BI 456906 on total energy expenditure, respiratory exchange ratio, and physical activity.
Materials:
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments Oxymax, or similar).[9]
-
Metabolic cages.
-
Treated DIO mice from Protocol 2.
Protocol:
-
Acclimation: Individually house the mice in the metabolic cages for at least 24-48 hours before data collection to allow for acclimatization to the new environment.[10][11]
-
System Calibration: Calibrate the gas analyzers (O₂ and CO₂) and the air flow meter of the indirect calorimetry system according to the manufacturer's instructions.[12]
-
Data Collection:
-
Place the acclimated mice into the recording chambers with ad libitum access to food and water.
-
Begin recording oxygen consumption (VO₂), carbon dioxide production (VCO₂), food intake, water intake, and locomotor activity.
-
Collect data continuously for at least 24-48 hours to capture both light and dark cycles.[12]
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO₂ / VO₂. An RER value of ~0.7 indicates fat oxidation, while a value of ~1.0 indicates carbohydrate oxidation.
-
Calculate Energy Expenditure (EE) using the Weir equation or a simplified version: EE (kcal/hr) = (3.815 + 1.232 x RER) x VO₂ (L/hr).[13]
-
Normalize EE data to body weight or lean body mass.
-
Analyze data for differences between treatment groups, paying attention to changes during both the light and dark phases. Analysis of covariance (ANCOVA) can be used to account for differences in body weight.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the impact of BI 456906 on energy expenditure in DIO mice.
References
- 1. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. Nutrient preference and diet-induced adiposity in C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent Diet-Induced Obesity in Male C57BL/6 Mice Resulting from Temporary Obesigenic Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 13. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
Application Notes & Protocols: Histological Analysis of Liver Tissue in MASH Models Treated with Survodutide
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can lead to fibrosis, cirrhosis, and liver failure.[1][2][3] Histopathological assessment of liver biopsies remains the gold standard for diagnosing and staging MASH.[4][5] Survodutide (BI 456906), a novel dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptor agonist, has emerged as a promising therapeutic agent, showing significant improvements in both MASH resolution and liver fibrosis in clinical trials.[6][7][8][9] These application notes provide a detailed overview and protocols for the histological evaluation of liver tissue in preclinical MASH models treated with this compound.
This compound: Dual Mechanism of Action in MASH
This compound uniquely activates two key metabolic signaling pathways.[1][10]
-
GLP-1 Receptor Agonism : Similar to other GLP-1 agonists, this action helps reduce appetite, slow gastric emptying, and improve glycemic control.[6][10]
-
Glucagon Receptor Agonism : This component is thought to increase energy expenditure and stimulate fat metabolism directly in the liver, contributing to the reduction of hepatic fat and improvement in fibrosis.[6][10][11]
This dual mechanism addresses multiple pathogenic drivers of MASH, from metabolic dysregulation to direct hepatic injury.
Quantitative Data Summary: this compound Phase II MASH Trial
Data from the Phase II clinical trial highlight this compound's efficacy after 48 weeks of treatment.[6][12]
Table 1: Primary and Key Secondary Histological Endpoints
| Endpoint | This compound Treatment | Placebo | Statistical Significance |
| MASH Improvement without Worsening of Fibrosis | Up to 83.0% | 18.2% | p < 0.0001 |
| Fibrosis Improvement (≥1 stage) without Worsening of MASH (F1-F3) | Up to 52.3% | 25.8% | p < 0.01 |
| Fibrosis Improvement (≥1 stage) without Worsening of MASH (F2-F3) | Up to 64.5% | 25.9% | p = 0.0005 |
MASH improvement is defined as a decrease of ≥2 points on the NAFLD Activity Score (NAS) with a ≥1 point decrease in either lobular inflammation or ballooning, and no worsening of fibrosis.[9][13]
Table 2: Additional Secondary Endpoints
| Endpoint | This compound Treatment | Placebo |
| Relative Reduction in Liver Fat Content (≥30%) | Up to 87.0% | 19.7% |
| Mean Relative Reduction in Liver Fat Content | Up to -64.3% | -7.3% |
| Absolute Change from Baseline in NAS | Up to -3.3 | -0.4 |
Experimental Workflow for Preclinical MASH Studies
A typical preclinical study to evaluate this compound involves inducing MASH in an animal model, followed by a treatment period and subsequent histological analysis of liver tissue.
References
- 1. pharmacyplanet.com [pharmacyplanet.com]
- 2. researchgate.net [researchgate.net]
- 3. Liver histology is associated with long-term clinical outcomes in patients with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Induction of MASH in three-dimensional bioprinted human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Phase II Success: 83% MASH Liver Disease Improvement with Enhanced Fibrosis Outcomes [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. swolverine.com [swolverine.com]
- 11. worldhealthexpo.com [worldhealthexpo.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Pardon Our Interruption [boehringer-ingelheim.com]
Application Notes and Protocols: Phase II Clinical Trial Design for Survodutide in Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survodutide (BI 456906) is a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, under investigation for the treatment of obesity and non-alcoholic steatohepatitis (NASH).[1][2] By activating both of these metabolic pathways, this compound is designed to not only suppress appetite but also to potentially increase energy expenditure.[1][3] This dual mechanism of action holds promise for achieving significant weight loss and improving overall metabolic health.[2]
These application notes provide a detailed overview of the design and outcomes of the Phase II clinical trial of this compound for the treatment of obesity in individuals without type 2 diabetes. The information is intended to guide researchers and drug development professionals in understanding the clinical evaluation of this promising therapeutic agent.
Phase II Clinical Trial Design and Key Parameters
The Phase II clinical trial for this compound in obesity was a randomized, double-blind, placebo-controlled, dose-finding study.[4][5] The trial was conducted across multiple international centers and aimed to assess the efficacy, safety, and tolerability of different doses of this compound administered over 46 weeks.[4][6]
A total of 387 participants were enrolled in the study.[3][7] Key inclusion criteria included an age range of 18-75 years and a Body Mass Index (BMI) of ≥27 kg/m ².[4][6] Participants were randomized in a 1:1:1:1:1 ratio to receive one of four doses of this compound (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or a placebo, administered via subcutaneous injection once weekly.[4] The treatment period consisted of a 20-week dose-escalation phase followed by a 26-week dose-maintenance phase.[4][7] All participants also received counseling on diet and physical activity.[4]
The primary endpoint of the study was the percentage change in body weight from baseline to week 46.[4] Secondary endpoints included the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%, as well as changes in waist circumference and blood pressure.[4][6]
Summary of Quantitative Data
The Phase II trial of this compound demonstrated a dose-dependent reduction in body weight. The results are summarized in the tables below.
| Treatment Group | Mean Percentage Change in Body Weight from Baseline at Week 46 |
| Placebo | -2.8% |
| This compound 0.6 mg | -6.2% |
| This compound 2.4 mg | -12.5% |
| This compound 3.6 mg | -13.2% |
| This compound 4.8 mg | -14.9% |
Table 1: Mean Percentage Change in Body Weight at 46 Weeks[3][7]
| Treatment Group (4.8 mg) | Percentage of Participants Achieving Weight Loss Thresholds at Week 46 |
| ≥5% Weight Loss | 82.8% |
| ≥10% Weight Loss | 68.8% |
| ≥15% Weight Loss | 54.7% |
| ≥20% Weight Loss | Up to 40% in the two highest doses |
Table 2: Proportion of Participants in the 4.8 mg Dose Group Achieving Clinically Significant Weight Loss[1][7]
Participants who completed the study on the 4.8 mg dose achieved a mean weight loss of nearly 19%.[1][8] Importantly, the weight loss did not appear to plateau at 46 weeks, suggesting that longer treatment duration could lead to further reductions.[1]
Experimental Protocols
While the specific, proprietary protocols of the clinical trial are not publicly available, the following sections describe standardized, best-practice methodologies for the key experiments and interventions conducted.
Protocol for Anthropometric Measurements
1. Body Weight Measurement:
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Equipment: Calibrated electronic digital scale.
-
Procedure:
-
Measurements are taken at the same time of day at each visit to minimize diurnal variations.
-
Participants are asked to void their bladder before being weighed.
-
Participants wear minimal, standardized clothing (e.g., a hospital gown) and no shoes.
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The participant stands still in the center of the scale with their weight distributed evenly on both feet.
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The weight is recorded to the nearest 0.1 kg.
-
Two measurements are taken and the average is used for analysis. If the two measurements differ by more than 0.5 kg, a third measurement is taken and the average of the two closest readings is used.
-
2. Waist Circumference Measurement:
-
Equipment: Non-stretchable measuring tape.
-
Procedure:
-
The participant stands with their feet together and arms at their sides.
-
The abdomen is exposed.
-
The technician locates the top of the hip bone (iliac crest) and the bottom of the ribs.
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The measuring tape is placed horizontally around the abdomen at the midpoint between the lowest rib and the iliac crest.
-
The measurement is taken at the end of a normal expiration.
-
The reading is taken to the nearest 0.1 cm.
-
Duplicate measurements are taken, and the average is recorded.
-
Protocol for Vital Signs Monitoring
1. Blood Pressure Measurement:
-
Equipment: Calibrated and validated automated oscillometric blood pressure device.
-
Procedure:
-
The participant is seated in a quiet room for at least 5 minutes before the measurement is taken.
-
The participant's back is supported, and their feet are flat on the floor with legs uncrossed.
-
The arm is supported at heart level.
-
An appropriately sized cuff is used.
-
Three measurements are taken at 1-2 minute intervals.
-
The first reading is discarded, and the average of the second and third readings is recorded.
-
Protocol for Dietary and Physical Activity Counseling
The counseling provided in the trial was aimed at promoting a healthy lifestyle to support weight loss. A standardized approach would typically involve the following:
-
Dietary Counseling:
-
Goal: To achieve a daily caloric deficit of approximately 500-750 kcal.
-
Content: Education on balanced nutrition, portion control, reading food labels, and making healthier food choices (e.g., increasing intake of fruits, vegetables, and whole grains, and reducing intake of processed foods, sugary drinks, and saturated fats).
-
Delivery: Regular sessions with a registered dietitian or trained counselor, either individually or in a group setting. Participants may be provided with sample meal plans and food diaries to track their intake.
-
-
Physical Activity Counseling:
-
Goal: To gradually increase to at least 150 minutes of moderate-intensity aerobic activity per week, along with muscle-strengthening activities on 2 or more days a week.
-
Content: Guidance on different types of physical activity, the importance of consistency, and strategies to overcome barriers to exercise.
-
Delivery: Counseling sessions with a qualified professional. Participants may be encouraged to use activity trackers and set realistic, achievable goals.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual activation of GLP-1 and glucagon receptors by this compound.
Experimental Workflow of the Phase II Clinical Trial
Caption: Workflow of the this compound Phase II obesity clinical trial.
Safety and Tolerability
The safety profile of this compound in the Phase II trial was found to be consistent with that of other GLP-1 receptor agonists.[4] The most frequently reported adverse events were gastrointestinal in nature.[4][9] Treatment discontinuation due to adverse events was more common in the this compound groups compared to the placebo group, with most discontinuations occurring during the dose-escalation phase.[1] This suggests that a more gradual dose titration may improve tolerability. Serious adverse events were reported in a smaller proportion of participants receiving this compound compared to placebo.[1]
Conclusion
The Phase II clinical trial of this compound demonstrated that this dual glucagon/GLP-1 receptor agonist leads to statistically significant and clinically meaningful weight loss in individuals with overweight or obesity without type 2 diabetes. The dose-dependent efficacy, coupled with a manageable safety profile, supports the continued development of this compound in larger Phase III trials.[1][2][10] The findings suggest that this compound could be a valuable therapeutic option for the management of obesity.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. This compound reduces body weight in phase 2 dose-finding trial for overweight/obesity - - PACE-CME [pace-cme.org]
- 5. Glucagon and GLP-1 receptor dual agonist this compound for obesity: a randomised, double-blind, placebo-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impresses in phase 2 weight loss trial | MDedge [mdedge.com]
- 7. ajmc.com [ajmc.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary and secondary endpoints in clinical trials for Survodutide, a dual glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist. The protocols detailed below are based on methodologies employed in key clinical studies for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH).
This compound's Mechanism of Action: A Dual Agonist Approach
This compound is an investigational treatment that concurrently activates both the glucagon and GLP-1 signaling pathways.[1] This dual agonism is hypothesized to offer synergistic effects on weight reduction and glycemic control.[2] The GLP-1R activation is known to enhance insulin (B600854) secretion, suppress appetite, and slow gastric emptying.[3] The GCGR activation may increase energy expenditure and have direct effects on the liver to reduce fat content.[4][5]
Primary and Secondary Endpoints in Obesity Clinical Trials (SYNCHRONIZE™-1 & -2)
The SYNCHRONIZE™-1 and SYNCHRONIZE™-2 are Phase III clinical trials evaluating the efficacy and safety of this compound for weight management in adults with obesity or overweight, with (SYNCHRONIZE™-2) and without (SYNCHRONIZE™-1) type 2 diabetes.[1][6][7][8][9]
Summary of Endpoints
| Endpoint Category | Endpoint | Trial |
| Primary | Mean percentage change in body weight from baseline to week 76.[1][6][7][8][9] | SYNCHRONIZE™-1 & -2 |
| Proportion of participants achieving ≥5% body weight reduction from baseline to week 76.[1][6][7][8][9] | SYNCHRONIZE™-1 & -2 | |
| Secondary | Proportion of participants achieving body weight reductions of ≥10%, ≥15%, and ≥20% at week 76.[5][7] | SYNCHRONIZE™-1 & -2 |
| Change in systolic blood pressure from baseline.[1][6][8][9] | SYNCHRONIZE™-1 & -2 | |
| Change in measures of glycemia (e.g., HbA1c).[1][6][8][9] | SYNCHRONIZE™-1 & -2 | |
| Change in waist circumference.[6] | SYNCHRONIZE™-1 & -2 | |
| Change in body composition and liver fat content (via MRI).[1][6][8][9] | SYNCHRONIZE™-1 Substudy |
Experimental Protocols
-
Equipment : Calibrated, high-quality digital scales.
-
Procedure :
-
Participants should wear light clothing and no shoes.
-
Two separate weight measurements are taken and the average is recorded.
-
Measurements are taken at baseline and at specified follow-up visits (e.g., week 76).
-
-
Equipment : Standardized and calibrated automated oscillometric blood pressure device.
-
Procedure :
-
Participants should be seated in a quiet room for at least 5 minutes before measurement.
-
The appropriate cuff size should be used for the participant's arm circumference.
-
Three separate readings are taken at 1-2 minute intervals.
-
The average of the last two readings is recorded as the final blood pressure.
-
-
Biomarkers :
-
Glycated Hemoglobin (HbA1c)
-
Fasting Plasma Glucose (FPG)
-
-
Procedure :
-
HbA1c : A whole blood sample is collected in an EDTA tube. Analysis is performed using a National Glycohemoglobin Standardization Program (NGSP) certified assay.
-
FPG : A blood sample is collected after an overnight fast of at least 8 hours. Plasma is separated and glucose concentration is measured using a standardized enzymatic assay.
-
Primary and Secondary Endpoints in MASH Clinical Trials
A Phase II trial has evaluated the efficacy and safety of this compound in adults with MASH and liver fibrosis (F1-F3 stages).
Summary of Endpoints and Key Results
| Endpoint Category | Endpoint | Key Results (this compound vs. Placebo) |
| Primary | Histological improvement of MASH without worsening of fibrosis at 48 weeks. | Up to 83.0% of participants on this compound achieved this endpoint versus 18.2% on placebo.[4] |
| Secondary | Improvement in liver fibrosis by at least one stage without worsening of MASH. | Up to 52.3% of participants on this compound showed improvement in fibrosis versus 25.8% on placebo.[4] In a sub-analysis of patients with F2 and F3 fibrosis, up to 64.5% showed improvement versus 25.9% with placebo.[1][4] |
| Relative reduction in liver fat content. | Up to a 64.3% relative reduction with this compound versus 7.3% with placebo.[4] | |
| Absolute change in NAFLD Activity Score (NAS). | A reduction of 2.80 - 3.30 with this compound versus 0.40 with placebo. |
Experimental Protocols
-
Procedure :
-
A liver biopsy is obtained at baseline and at the end of treatment (e.g., 48 weeks).
-
The biopsy samples are processed, stained (e.g., with Hematoxylin and Eosin, Masson's trichrome), and evaluated by at least two independent pathologists blinded to treatment allocation.
-
-
Scoring System : The NAFLD Activity Score (NAS) from the NASH Clinical Research Network is used to score the histological features:
-
Steatosis (0-3)
-
Lobular inflammation (0-3)
-
Hepatocyte ballooning (0-2)
-
Fibrosis (0-4)
-
-
Endpoint Definition :
-
MASH Improvement : A decrease in NAS of ≥2 points, with a decrease of ≥1 point in either lobular inflammation or ballooning, and no worsening of fibrosis.
-
Fibrosis Improvement : A decrease in fibrosis stage of ≥1 with no worsening of MASH.
-
-
Equipment : 1.5T or 3T MRI scanner.
-
Technique : Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
-
Procedure :
-
Participants undergo a non-contrast abdominal MRI scan at baseline and at the end of treatment.
-
A multi-echo 3D gradient-echo sequence is used to acquire images of the entire liver.
-
Software is used to process the images and generate a PDFF map, which quantifies the percentage of fat in the liver tissue.
-
The mean PDFF across multiple regions of interest in the liver is calculated.
-
Standard Randomized Controlled Trial Workflow
The this compound clinical trials follow a standard randomized, double-blind, placebo-controlled design.
References
- 1. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III studies to investigate this compound for people living with obesity and overweight, with and without diabetes, cardiovascular disease and chronic kidney disease – Company Announcement - FT.com [markets.ft.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™-1 and -2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™-1 and -2) [asoi.info]
- 8. researchgate.net [researchgate.net]
- 9. bariatricnews.net [bariatricnews.net]
Troubleshooting & Optimization
Mitigating gastrointestinal side effects of Survodutide in clinical trials
Technical Support Center: Survodutide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the gastrointestinal (GI) side effects of this compound observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BI 456906) is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors (GCGR)[1][2]. Its mechanism of action is twofold:
-
GLP-1 Receptor Agonism: Promotes satiety, reduces appetite, slows gastric emptying, and helps regulate blood sugar[1][3].
-
Glucagon Receptor Agonism: Increases energy expenditure and promotes fat metabolism in the liver[1][4].
This dual action is being investigated for the treatment of obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH)[1][2].
Q2: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
A2: The most frequently reported side effects of this compound are gastrointestinal in nature[4][5]. These include:
These side effects are generally mild to moderate and dose-dependent, occurring most often during the dose-escalation phase of treatment[1][6].
Q3: How does the incidence of gastrointestinal side effects with this compound compare to placebo and other GLP-1 receptor agonists?
A3: Clinical trials have shown a higher incidence of GI side effects with this compound compared to placebo. For instance, in a phase 2 trial for type 2 diabetes, 55% of patients treated with this compound reported GI disorders, compared to 22% of those on placebo and 28% on semaglutide[7]. In an obesity trial, 75% of participants on this compound experienced GI side effects versus 42% on placebo[8].
Troubleshooting Guides for Gastrointestinal Side Effects
This section provides practical guidance for managing GI-related adverse events during clinical trials involving this compound.
Issue 1: Participant reports nausea and/or vomiting.
Underlying Cause: Nausea and vomiting are common with GLP-1 receptor agonists, primarily due to their effects on gastric emptying and central nervous system pathways that regulate appetite and satiety[1][9]. These effects are most pronounced during the initial phase of treatment and with dose increases[1].
Mitigation Strategies:
-
Dose Titration: A gradual dose escalation is the primary strategy to improve tolerability[6][9][10]. If a participant experiences persistent nausea or vomiting, consider pausing dose escalation until symptoms subside[11][12].
-
Dietary Modifications:
-
Hydration: Encourage adequate fluid intake, especially if vomiting occurs, to prevent dehydration. Sipping water or clear broths throughout the day can be beneficial[9].
-
Pharmacological Intervention (with caution): Short-term use of antiemetics may be considered in some cases, though non-pharmacological approaches should be prioritized[11].
Issue 2: Participant experiences diarrhea.
Underlying Cause: Changes in gut motility induced by GLP-1 receptor agonism can lead to diarrhea in some individuals[1].
Mitigation Strategies:
-
Dietary Adjustments:
-
Recommend avoiding foods known to worsen diarrhea, such as artificial sweeteners, high-caffeine drinks, and very sugary foods.
-
Encourage the intake of bland, low-fiber foods like bananas, rice, applesauce, and toast (BRAT diet) until symptoms resolve.
-
-
Hydration: Maintaining hydration with water and electrolyte-containing fluids is crucial.
-
Symptomatic Treatment: Over-the-counter anti-diarrheal medications may be considered for short-term relief, in accordance with trial protocols.
Issue 3: Participant reports constipation.
Underlying Cause: The slowing of gastric emptying and overall gut motility can also manifest as constipation[1].
Mitigation Strategies:
-
Increase Fluid and Fiber Intake: Advise participants to gradually increase their intake of dietary fiber from sources like fruits, vegetables, and whole grains, along with drinking plenty of water[11].
-
Promote Physical Activity: Regular, moderate exercise can help stimulate bowel movements[9].
-
Consider Stool Softeners: If dietary and lifestyle changes are insufficient, stool softeners may be recommended as per the study protocol[11].
Data Presentation: Incidence of Gastrointestinal Adverse Events in this compound Clinical Trials
Table 1: Percentage of Participants Reporting Gastrointestinal Disorders in a Phase 2 Trial for Type 2 Diabetes
| Treatment Group | Percentage of Participants with GI Disorders |
| This compound | 55.0%[7] |
| Placebo | 22.0%[7] |
| Semaglutide (B3030467) | 28.0% |
Table 2: Percentage of Participants Reporting Gastrointestinal Disorders in a Phase 2 Trial for Obesity
| Treatment Group | Percentage of Participants with GI Disorders |
| This compound | 75.0%[8] |
| Placebo | 42.0%[8] |
Table 3: Treatment Discontinuation due to Adverse Events
| Study Population | Treatment Group | Discontinuation Rate | Primary Reason |
| Type 2 Diabetes | This compound | 15.9% | GI Side Effects[7] |
| Type 2 Diabetes | Placebo | 5.1% | - |
| Type 2 Diabetes | Semaglutide | 4.0% | - |
| Obesity | This compound | 24.6% - 25%[13] | GI Side Effects[13] |
| Obesity | Placebo | 3.9% - 4%[13] | - |
Experimental Protocols
Protocol: Dose-Escalation Schedule to Mitigate GI Side Effects
This protocol outlines a general approach to dose escalation, a key experimental design element for improving the tolerability of this compound.
Objective: To gradually introduce this compound to participants to minimize the incidence and severity of gastrointestinal side effects.
Methodology:
-
Initiation Phase: Begin with a low, non-therapeutic dose of this compound administered subcutaneously once weekly.
-
Titration Phase: Increase the dose in predefined increments at regular intervals (e.g., every 2-4 weeks). A slower titration schedule may be employed for participants who are more sensitive to GI effects.
-
Monitoring: Closely monitor participants for any signs of GI distress through patient diaries, regular follow-up calls, and clinic visits.
-
Dose Adjustment: If a participant experiences intolerable GI side effects, the dose escalation should be paused. The participant should remain on the last tolerated dose until symptoms resolve. In some cases, a dose reduction may be necessary[11].
-
Maintenance Phase: Once the target therapeutic dose is reached and tolerated, the participant enters the maintenance phase of the trial.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. swolverine.com [swolverine.com]
- 2. This compound, a promising agent with novel mechanism of action for treatment of obesity and type 2 diabetes | Auctores [auctoresonline.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Dose–response effects on HbA1c and bodyweight reduction of this compound, a dual glucagon/GLP-1 receptor agonist, compared with placebo and open-label semaglutide in people with type 2 diabetes: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon and GLP-1 receptor dual agonist this compound for obesity: a randomised, double-blind, placebo-controlled, dose-finding phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agewellatl.net [agewellatl.net]
- 10. patientcareonline.com [patientcareonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pardon Our Interruption [boehringer-ingelheim.com]
Technical Support Center: Optimizing Survodutide Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of survodutide in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3][4] This dual agonism allows it to leverage the benefits of both pathways. The GLP-1 receptor activation helps to reduce appetite, slow gastric emptying, and improve blood sugar control.[2] The glucagon receptor activation increases energy expenditure and promotes fat metabolism in the liver.[2]
Q2: What are the recommended preclinical models for studying this compound?
Diet-induced obese (DIO) mice are a commonly used and effective model for evaluating the anti-obesity effects of this compound.[5] These models are typically generated by feeding mice a high-fat diet for an extended period to induce obesity and related metabolic dysfunctions.
Q3: How should this compound be prepared for subcutaneous injection in mice?
This compound is soluble in water.[6] For preclinical studies, it can be dissolved in a sterile vehicle suitable for subcutaneous injection. A common vehicle for peptide-based drugs is phosphate-buffered saline (PBS) at a pH of 7.2.[7] It is recommended to prepare the solution fresh for each experiment to ensure stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.[8]
Q4: What are the recommended dosages of this compound for preclinical studies in mice?
Dosages for preclinical studies are often reported in nmol/kg. To convert this to mg/kg, the molecular weight of this compound is required. The molecular weight of this compound is approximately 4231.7 g/mol (or mg/mmol).[1][2][6][9]
Dosage Conversion: To convert a dose from nmol/kg to mg/kg, use the following formula:
Dosage (mg/kg) = Dosage (nmol/kg) * (Molecular Weight ( g/mol ) / 1,000,000)
For example, a 10 nmol/kg dose would be:
10 nmol/kg * (4231.7 g/mol / 1,000,000) = 0.0423 mg/kg
The following table summarizes doses used in a 30-day study in DIO mice and their approximate mg/kg equivalents.
| Dosage (nmol/kg) | Approximate Dosage (mg/kg) |
| 3 | 0.0127 |
| 10 | 0.0423 |
| 20 | 0.0846 |
| 30 | 0.1269 |
Q5: What is the recommended administration route and frequency for this compound in mice?
Subcutaneous (SC) injection is the most common and recommended route of administration for this compound in preclinical mouse studies.[4] Daily administration has been shown to be effective in DIO mice.[1]
Troubleshooting Guide
Issue 1: Suboptimal body weight reduction in DIO mice.
-
Possible Cause 1: Insufficient Dosage.
-
Solution: The dose-response relationship of this compound on body weight is well-documented.[1] If you are not observing the expected weight loss, consider a dose-escalation study. Based on published preclinical data, daily subcutaneous doses of 10, 20, and 30 nmol/kg have been shown to cause significant dose-dependent reductions in fat mass and body weight in DIO mice.[1]
-
-
Possible Cause 2: Improper Drug Formulation or Storage.
-
Solution: Ensure that this compound is properly dissolved in a suitable vehicle like sterile PBS. Prepare solutions fresh or if using a stock solution, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8]
-
-
Possible Cause 3: Animal Model Variability.
-
Solution: The degree of obesity and metabolic dysfunction can vary between individual animals. Ensure that mice are properly randomized to treatment groups based on body weight before the start of the study.[1] A baseline period of monitoring food intake and body weight can help to identify any outliers.
-
Issue 2: Gastrointestinal side effects observed in treated animals (e.g., diarrhea, reduced food intake).
-
Possible Cause 1: On-target effects of GLP-1 receptor agonism.
-
Solution: Gastrointestinal side effects are a known class effect of GLP-1 receptor agonists due to their mechanism of action, which includes delayed gastric emptying.[10] These effects are often dose-dependent and tend to be more pronounced at the beginning of treatment.[10]
-
Mitigation Strategy:
-
Dose Titration: Instead of starting at the target dose, begin with a lower dose and gradually escalate over several days. This allows the animals to acclimate to the treatment.
-
Monitor Food and Water Intake: Closely monitor food and water consumption, especially during the initial phase of treatment. Ensure animals have easy access to food and water.
-
Supportive Care: If animals show signs of dehydration due to diarrhea, consider providing hydration support as per your institution's animal care guidelines.
-
-
-
Possible Cause 2: Stress from handling and injection.
-
Solution: Ensure that animal handling and injection procedures are performed by trained personnel to minimize stress. Acclimatize the animals to the handling and injection procedures before the start of the study.
-
Experimental Protocols
Protocol 1: 30-Day Chronic Dosing Study in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice, 22 weeks of age, fed a high-fat diet for a sufficient period to induce obesity.[1]
-
Randomization: Randomize mice into treatment groups (n=11 per group) based on body weight measured one week prior to the start of treatment.[1]
-
Formulation: Dissolve this compound in a sterile vehicle (e.g., PBS, pH 7.2) to the desired concentrations for daily subcutaneous injection.
-
Dosing: Administer vehicle, this compound (3, 10, 20, or 30 nmol/kg), or a comparator (e.g., semaglutide (B3030467) 20 or 100 nmol/kg) via subcutaneous injection once daily for 30 days.[1]
-
Outcome Measures:
-
Measure body weight and food intake daily.[1]
-
On day 29, perform body composition analysis (e.g., EchoMRI) to assess fat and lean mass.[1]
-
At study termination (day 30), collect blood samples at 7 hours (Cmax) and 24 hours (Cmin) post-dose for pharmacokinetic analysis and measurement of biochemical markers (e.g., plasma cholesterol, triglycerides, liver enzymes).[1]
-
Visualizations
References
- 1. This compound | C192H289N47O61 | CID 168429725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (BI 456906) peptide [novoprolabs.com]
- 10. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Survodutide Peptide: In Vitro Stability and Solubility Technical Support Center
Welcome to the technical support center for Survodutide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro handling, stability, and solubility of the this compound peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Lyophilized this compound should be reconstituted with bacteriostatic water. Slowly inject the water down the side of the vial to avoid foaming. Gently swirl or roll the vial to dissolve the peptide; do not shake vigorously as this can cause aggregation.[1]
Q2: How should I store this compound before and after reconstitution?
A2: Proper storage is crucial to maintain the integrity of the peptide.[1]
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | ≤ -20°C | Long-term | Store in a dry, dark environment and minimize moisture exposure.[1] |
| Reconstituted Solution | 2°C to 8°C | Short-term | Protect from light. Avoid repeated freeze-thaw cycles.[1] |
Q3: In which solvents is this compound soluble?
Q4: What is the known in vitro stability of this compound?
A4: While specific quantitative in vitro stability data for this compound under various pH and temperature conditions is not extensively published, its molecular structure, which includes modifications to enhance proteolytic stability, suggests a degree of stability in typical in vitro assay conditions.[3] For critical experiments, it is recommended to perform a preliminary stability study under your specific experimental conditions (buffer, pH, temperature).
Q5: What are the known degradation pathways for this compound in vitro?
A5: Specific degradation pathways for this compound in vitro have not been detailed in the available literature. However, like other peptides, potential degradation pathways could include oxidation, deamidation, and hydrolysis, particularly under stressful conditions such as extreme pH and high temperatures.[4][5]
Troubleshooting Guides
Issue 1: Peptide Precipitation or Aggregation Upon Reconstitution
-
Possible Cause:
-
Incorrect solvent or buffer pH.
-
Concentration is too high.
-
Improper mixing technique (e.g., vigorous shaking).
-
-
Troubleshooting Steps:
-
Verify Solvent/Buffer: Ensure the reconstitution solvent is appropriate. If using a buffer, check that the pH is within a range where the peptide is known to be soluble. For many peptides, a pH slightly acidic or basic to the isoelectric point (pI) can improve solubility.
-
Adjust Concentration: Try reconstituting the peptide at a lower concentration. It is often better to prepare a more dilute stock and concentrate it later if necessary.
-
Gentle Mixing: As mentioned in the reconstitution protocol, always mix gently by swirling or rolling the vial.[1]
-
Sonication: In some cases, brief sonication in a water bath can help to dissolve stubborn precipitates, but this should be done with caution as it can potentially damage the peptide.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause:
-
Peptide degradation in culture media.
-
Adsorption of the peptide to plasticware.
-
Interaction with serum proteins in the media.
-
-
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points using a suitable analytical method like HPLC.
-
Use Low-Binding Labware: Peptides can adsorb to the surface of standard plastic labware, leading to a decrease in the effective concentration.[6][7] Using low-protein-binding tubes and plates can mitigate this issue.
-
Consider Serum Effects: If your assay medium contains serum, be aware that this compound may bind to serum proteins. This can affect its availability and activity. It may be necessary to conduct experiments in serum-free media or to determine the active concentration in the presence of serum.
-
Issue 3: Variability in Analytical Chromatography (HPLC)
-
Possible Cause:
-
Improper sample preparation.
-
Column degradation or contamination.
-
Mobile phase issues (e.g., incorrect pH, improper mixing).
-
-
Troubleshooting Steps:
-
Sample Preparation: Ensure that the sample is fully dissolved and filtered through a suitable syringe filter before injection to remove any particulates.
-
Column Care: Use a guard column to protect the analytical column. Regularly flush the column with an appropriate solvent to remove contaminants.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run. Ensure accurate pH measurement and thorough mixing of solvents.
-
Method Validation: If developing a new HPLC method, ensure it is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Experimental Protocols
Protocol 1: General Procedure for Evaluating In Vitro Stability of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in a given buffer at a specific temperature.
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound to a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the stock solution into multiple low-binding microcentrifuge tubes.
-
Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
RP-HPLC Analysis:
-
Thaw the samples and analyze them by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C18 column suitable for peptide separations.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time frame to ensure separation of the parent peptide from any degradants.
-
Detection: UV detection at a wavelength appropriate for peptides (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact this compound at each time point by comparing the peak area of the main peptide peak to the initial (time 0) peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Visualizations
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. hvyresearch.com [hvyresearch.com]
- 3. This compound for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™‐1 and ‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. agilent.com [agilent.com]
- 6. Adsorption of peptides at the sample drying step: influence of solvent evaporation technique, vial material and solution additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of Survodutide in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Survodutide in cell-based assays. The focus is on addressing potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BI 456906) is an investigational dual-agonist peptide that targets both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] Its dual action is designed to reduce appetite and improve blood sugar control via GLP-1R activation, while increasing energy expenditure and fat metabolism through GCGR activation.[1][4] Unlike some other dual agonists, this compound is a glucagon analog.[3]
Q2: What are the primary applications of this compound in a research context?
A2: this compound is being developed for the treatment of obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] In a research setting, it is used to investigate the synergistic effects of combined GLP-1R and GCGR activation on metabolic pathways in various cell types.
Q3: How does this compound's dual agonism work at the cellular level?
A3: Both GLP-1R and GCGR are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαs subunit.[5][6] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This shared signaling pathway allows this compound to elicit downstream effects characteristic of both hormones.
Q4: What are the most common adverse effects observed in clinical trials, and could they indicate off-target effects?
A4: The most frequently reported adverse effects in clinical trials are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[2][8][9] These are generally considered mechanism-based effects related to GLP-1R activation, which slows gastric emptying.[10] While these are expected, any unexpected cellular responses in vitro should be investigated for potential off-target activity.
Investigating Off-Target Effects
Off-target effects occur when a compound interacts with proteins other than its intended targets. In the context of this compound, this would mean binding to receptors other than GLP-1R and GCGR, or interacting with other cellular components in an unintended way.
Diagram 1: this compound Dual Agonist Signaling Pathway
Caption: this compound activates both GLP-1R and GCGR, leading to Gαs protein activation and increased intracellular cAMP.
Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered when evaluating this compound in vitro.
| Issue / Symptom | Possible Cause | Recommended Solution |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. "Edge effects" in the assay plate due to evaporation.[11] | 1. Ensure a homogenous cell suspension before seeding. Use a validated cell counting method.2. Use calibrated pipettes and consistent technique. For multi-well plates, use a multi-channel pipette carefully.3. Fill outer wells with sterile water or PBS to maintain humidity. Ensure incubator has high humidity.[11] |
| No Response or Weak Signal | 1. Low receptor expression in the chosen cell line.2. Degraded this compound stock solution.3. Incorrect assay setup (e.g., wrong incubation time). | 1. Use a cell line engineered to overexpress human GLP-1R or GCGR.[12][13] Confirm expression via flow cytometry or qPCR.2. Prepare fresh stock solutions. Aliquot and store at -80°C to avoid freeze-thaw cycles.3. Optimize incubation time. For cAMP/luciferase assays, 5 hours is a common starting point.[12] |
| Unexpected Cellular Response (e.g., Cytotoxicity) | 1. Off-target effect on a protein essential for cell viability.2. Contamination of cell culture (e.g., mycoplasma).3. High concentration of peptide or solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay.2. Regularly test cell lines for mycoplasma contamination.[14]3. Ensure the final solvent concentration is low and consistent across all wells, including controls. |
| Results Do Not Match Published Data | 1. Different assay conditions (cell line, serum presence, media).2. Different this compound salt form or purity.3. Passage number of cells is too high, leading to altered phenotype. | 1. Align your protocol with published methods. Note that potency can vary significantly depending on the presence of serum albumin.[15]2. Verify the source, purity, and handling of the peptide.3. Use cells with a consistent and low passage number for all experiments.[14][16] |
Experimental Protocols
Protocol 1: cAMP Response Element (CRE) Luciferase Reporter Assay
This assay quantifies the activation of the Gαs pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE). It is a robust method for assessing GLP-1R and GCGR agonism.[12]
Objective: To determine the potency (EC₅₀) of this compound at the GLP-1 or Glucagon receptor.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR and a CRE-luciferase reporter construct.[12][13]
-
Opti-MEM™ or similar serum-free medium.
-
This compound, lyophilized powder.
-
Control agonists (e.g., GLP-1 (7-36) for GLP-1R, Glucagon for GCGR).
-
White, clear-bottom 96-well cell culture plates.
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase reagent).
-
Luminometer plate reader.
Methodology:
-
Cell Seeding:
-
Culture the engineered HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend cells in Opti-MEM™ medium.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) in a volume of 90 µL.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Preparation:
-
Prepare a high-concentration stock of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Perform a serial dilution of this compound and control agonists in Opti-MEM™. Prepare them at 10x the final desired concentration.
-
-
Cell Treatment:
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure cell lysis and signal development.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from a "no-cell" control.
-
Normalize the data by setting the luminescence of unstimulated cells to 1-fold induction or 0% activity.
-
Plot the fold induction or % activity against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the EC₅₀ value.
-
Diagram 2: CRE-Luciferase Reporter Assay Workflow
References
- 1. swolverine.com [swolverine.com]
- 2. This compound, a promising agent with novel mechanism of action for treatment of obesity and type 2 diabetes | Auctores [auctoresonline.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Dose-response effects on HbA1c and bodyweight reduction of this compound, a dual glucagon/GLP-1 receptor agonist, compared with placebo and open-label semaglutide in people with type 2 diabetes: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. obn.org.uk [obn.org.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Managing variability in animal models treated with Survodutide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Survodutide in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, helping to manage variability and ensure data integrity.
| Issue | Potential Cause | Recommended Solution |
| High variability in body weight reduction between animals. | 1. Animal Strain and Genetics: Different mouse or rat strains can exhibit varied metabolic responses. 2. Baseline Body Weight: Significant differences in starting body weight can influence the percentage of weight loss. 3. Social Hierarchy: In group-housed animals, stress and competition for food can affect individual outcomes. 4. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | 1. Standardize Animal Model: Use a consistent, well-characterized strain for all experiments (e.g., C57BL/6J for diet-induced obesity models). 2. Stratify by Weight: Randomize animals into treatment groups based on body weight to ensure similar starting averages. 3. Single Housing: If feasible, house animals individually during the study to minimize social stress-related variability. 4. Refine Injection Technique: Ensure proper training on subcutaneous injection techniques to deliver the full dose consistently. |
| Unexpectedly low efficacy in glucose lowering. | 1. Animal Model: The chosen model may not be optimal for assessing glycemic control (e.g., healthy, lean animals). 2. Fasting State: Inconsistent fasting times before glucose measurement can lead to variable results. 3. Insulin (B600854) Resistance: The degree of insulin resistance in the model can impact the glucose-lowering effect. | 1. Select Appropriate Model: Utilize models with a diabetic phenotype, such as db/db mice, for robust assessment of glucose-lowering effects.[1] 2. Standardize Fasting: Implement a consistent fasting period (e.g., 6 hours) before all blood glucose measurements. 3. Characterize Model: Assess baseline insulin resistance to better interpret the effects of this compound. |
| Gastrointestinal side effects (e.g., reduced food intake, diarrhea). | 1. Dose Escalation: Rapid dose escalation can lead to poor tolerability. 2. Peptide Stability: Improper storage or handling of the peptide may lead to degradation and inconsistent effects. | 1. Gradual Dose Titration: Implement a gradual dose-escalation phase to allow for acclimatization. 2. Proper Handling: Follow recommended storage and reconstitution protocols for the peptide to ensure its stability. |
| Inconsistent food and water intake measurements. | 1. Spillage: Animals may spill food or water, leading to inaccurate measurements. 2. Dehydration: Reduced water intake can be a side effect, impacting overall health and food consumption. | 1. Use specialized cages: Employ metabolic cages or cages with features that minimize spillage for accurate intake measurements. 2. Monitor Hydration: Closely monitor water intake and signs of dehydration. Consider providing hydration support if necessary. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor.[2][3] This dual action leads to synergistic effects on weight reduction and glycemic control by reducing appetite, increasing energy expenditure, and improving glucose metabolism.[3]
2. Which animal models are most appropriate for studying this compound?
-
For Obesity and Weight Loss: Diet-induced obese (DIO) mice and hamsters are commonly used to model obesity.[1][4]
-
For Type 2 Diabetes: Genetically diabetic models like db/db mice are suitable for evaluating the glucose-lowering effects of this compound.[1]
3. What are the typical doses of this compound used in animal models?
Dosing can vary depending on the animal model and study objective. Preclinical studies in mice have used doses ranging from 10 to 30 nmol/kg administered once daily via subcutaneous injection.[1]
4. How should this compound be prepared and administered?
This compound is a peptide and should be handled with care to prevent degradation. It is typically reconstituted in a suitable vehicle and administered via subcutaneous injection. The specific formulation may vary, but a common vehicle includes a combination of DMSO, Tween 80, and saline.
5. What are the expected effects of this compound on food and water intake?
This compound has been shown to reduce the intake of high-fat and high-sugar foods in animal models.[4] A reduction in overall food and water intake may be observed, particularly during the initial phase of treatment.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound in various animal models.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (nmol/kg/day) | Duration | Body Weight Reduction (%) |
| Vehicle | - | 28 days | - |
| This compound | 30 | 28 days | 25 |
| BI 456908 | 30 | 28 days | 27 |
| BI 456897 | 10 | 28 days | 26 |
Data from a study in DIO mice.[1]
Table 2: Effect of this compound on Glycated Hemoglobin (HbA1c) in db/db Mice
| Treatment Group | Dose (nmol/kg/day) | Duration | Change in HbA1c (%) |
| Vehicle | - | - | - |
| This compound | 10 | - | -0.4 to -0.6 |
| This compound | 20 | - | -0.4 to -0.6 |
| BI 456908 | 10 | - | -0.4 to -0.6 |
| BI 456908 | 20 | - | -0.4 to -0.6 |
Data from a study in db/db mice.[1]
Table 3: Metabolic Effects of this compound in a Free-Choice Diet-Induced Obese Hamster Model
| Parameter | Treatment | Duration | Result |
| Body Weight | This compound | 2 weeks | 19% reduction |
| HOMA-IR Index | This compound | 2 weeks | 75% reduction |
| Plasma Free Fatty Acids | This compound | 2 weeks | 49% reduction |
| Plasma Triglycerides | This compound | 2 weeks | 75% reduction |
| Plasma Total Cholesterol | This compound | 2 weeks | 41% reduction |
| LDL-Cholesterol | This compound | 2 weeks | 31% reduction |
Data from a study in obese hamsters.[4]
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity. A control group is fed a standard chow diet.
-
Treatment: this compound is administered daily via subcutaneous injection at doses typically ranging from 10-30 nmol/kg. A vehicle control group receives injections of the vehicle solution.
-
Measurements: Body weight and food intake are measured daily or weekly. Blood glucose and other metabolic parameters can be assessed at the end of the study.
2. db/db Mouse Model of Type 2 Diabetes
-
Animals: Male BKS-db/db mice, which are genetically leptin receptor deficient and develop obesity and type 2 diabetes.
-
Treatment: this compound is administered daily via subcutaneous injection.
-
Measurements: Blood glucose and HbA1c levels are monitored to assess glycemic control. Body weight and food intake are also typically measured.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. The dual GCGR/GLP-1R agonist this compound: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Survodutide Preclinical Toxicology
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected findings that may arise during the preclinical toxicology evaluation of Survodutide, a dual glucagon (B607659) receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a transient, dose-dependent increase in heart rate and blood pressure in our non-human primate (NHP) repeat-dose toxicity study. Is this an expected finding for this compound?
A1: While GLP-1 receptor agonists are generally associated with a modest increase in heart rate, a pronounced or sustained elevation in both heart rate and blood pressure could be considered an unexpected finding requiring further investigation.[1][2][3][4][5] This effect may be attributable to the glucagon receptor agonism, which can have direct cardiovascular effects. It is crucial to distinguish between an acute, transient pharmacological response and a sustained, potentially adverse toxicological finding.
Troubleshooting Guide:
-
Confirm Telemetry Data: Ensure that telemetry equipment is properly calibrated and that data acquisition and analysis are accurate. Rule out artifacts or procedural stress as contributing factors.
-
Correlate with Pharmacokinetics: Analyze the time course of the cardiovascular changes in relation to the pharmacokinetic profile of this compound. Does the effect peak with Cmax and return to baseline as the drug is cleared?
-
Assess for Myocardial Damage: Evaluate cardiac biomarkers (e.g., troponins) and conduct detailed histopathological examinations of the heart tissue to look for any signs of myocardial injury or inflammation.
-
Consider Species-Specific Differences: Be aware that the cardiovascular response to glucagon can vary between species. Compare your findings with historical control data for the specific NHP species and strain.
Q2: In our repeat-dose rodent study, we noted a statistically significant decrease in body weight, as expected. However, we also observed a significant reduction in muscle mass and certain serum amino acid levels beyond what was anticipated from reduced food intake alone. Is this a cause for concern?
A2: Yes, this warrants careful investigation. While weight loss is a primary pharmacological effect of this compound, excessive loss of lean muscle mass and hypoaminoacidemia could indicate an unexpected catabolic state. Glucagon is a catabolic hormone that promotes gluconeogenesis from amino acids in the liver. Potent and sustained GCGR activation could potentially lead to this finding.
Troubleshooting Guide:
-
Quantify Body Composition: If not already part of the protocol, consider using techniques like DEXA (Dual-Energy X-ray Absorptiometry) to precisely quantify changes in lean and fat mass.
-
Expand Amino Acid Panel: Analyze a comprehensive panel of plasma amino acids to identify which are most affected. This can provide insights into the specific metabolic pathways being impacted.
-
Evaluate Markers of Muscle Breakdown: Measure biomarkers such as creatinine (B1669602) kinase (CK) and lactate (B86563) dehydrogenase (LDH) in serum to assess for muscle damage.
-
Histopathology of Skeletal Muscle: Conduct a thorough histopathological examination of skeletal muscle tissue to look for evidence of atrophy or other degenerative changes.
Q3: Our in vitro genotoxicity assays (Ames test, mouse lymphoma assay) were negative. However, the in vivo micronucleus test in rats showed a slight, statistically significant increase in micronucleated reticulocytes at the highest dose tested. How should we interpret this?
A3: This is an unexpected and potentially significant finding that requires a weight-of-evidence approach to determine its relevance. Since the in vitro assays were negative, the in vivo effect is less likely to be due to direct DNA reactivity.
Troubleshooting Guide:
-
Rule out Aneugenic Effects: The increase in micronuclei could be due to aneugenic (chromosome loss) rather than clastogenic (chromosome breakage) effects. This can sometimes be associated with metabolic disturbances.
-
Assess for Metabolic Stress: Evaluate if the high dose is causing significant metabolic stress, such as severe hypoglycemia or other metabolic derangements, which could indirectly lead to the observed effect.
-
Confirm Systemic Exposure: Ensure that the systemic exposure at the high dose in the micronucleus study is not disproportionately higher than what is intended for clinical use.
-
Consider a Follow-up Study: A follow-up study could include additional endpoints, such as staining for kinetochores in the micronuclei to differentiate between clastogenic and aneugenic mechanisms.
Quantitative Data Summary
Table 1: Illustrative Cardiovascular Findings in a 28-Day NHP Toxicity Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mean Heart Rate Change from Baseline (bpm) | +2 ± 3 | +10 ± 5 | +25 ± 8 | +40 ± 12 |
| Mean Systolic BP Change from Baseline (mmHg) | +1 ± 4 | +8 ± 6 | +15 ± 7 | +22 ± 9 |
| Serum Troponin I (ng/mL) | <0.01 | <0.01 | <0.01 | 0.02 ± 0.01 |
| Cardiac Histopathology | No abnormal findings | No abnormal findings | No abnormal findings | Minimal multifocal myocardial inflammation |
*Statistically significant change from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This data is illustrative and not actual study data.
Table 2: Illustrative Body Composition and Amino Acid Changes in a 90-Day Rat Toxicity Study
| Parameter | Vehicle Control | This compound (High Dose) |
| Body Weight Change (%) | +15% | -10% |
| Fat Mass Change (%) | +20% | -30% |
| Lean Mass Change (%) | +10% | -5% |
| Plasma Alanine (µmol/L) | 350 ± 50 | 200 ± 40 |
| Plasma Glutamine (µmol/L) | 600 ± 75 | 350 ± 60* |
*Statistically significant change from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This data is illustrative and not actual study data.
Experimental Protocols
1. Repeat-Dose Toxicity Study in Non-Human Primates (e.g., Cynomolgus Monkeys)
-
Objective: To assess the safety and tolerability of this compound following repeated subcutaneous administration for 28 days.
-
Animals: Naive, purpose-bred Cynomolgus monkeys, typically 3-5 animals/sex/group.
-
Dosing: Daily subcutaneous injections of vehicle control or this compound at three dose levels (low, mid, high). Doses should be selected based on prior dose-range finding studies to establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for general health and signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Cardiovascular Monitoring: Continuous telemetry to record ECG, heart rate, and blood pressure.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation panels at baseline and termination.
-
Ophthalmology: Examinations at baseline and termination.
-
Toxicokinetics: Blood samples taken at selected time points to determine systemic exposure.
-
-
Terminal Procedures: At the end of the study, animals are euthanized for a full necropsy, organ weight analysis, and comprehensive histopathological examination of tissues.
2. In Vivo Micronucleus Assay in Rodents (e.g., Rats)
-
Objective: To evaluate the potential of this compound to induce chromosomal damage in bone marrow erythrocytes.
-
Animals: Young adult rats, typically 5/sex/group.
-
Dosing: Administration of vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of this compound, typically via the clinical route of administration. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.
-
Sample Collection: Bone marrow is typically collected at 24 and 48 hours after the last dose.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Interpretation: A substance is considered positive if it induces a dose-related and statistically significant increase in the frequency of MN-PCEs over the vehicle control.
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: General workflow for preclinical toxicology assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 4. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of glucagon-like peptide 1 receptor agonists: from mechanistic studies in humans to clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Survodutide Administration in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the long-term administration of Survodutide in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BI 456906) is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1] Its mechanism of action is designed to leverage the synergistic metabolic benefits of activating both pathways. The GLP-1 receptor activation helps to reduce appetite, slow gastric emptying, and improve glucose control, while the glucagon receptor activation increases energy expenditure and promotes fat metabolism in the liver.[2] This dual action is intended to produce more significant weight loss and metabolic improvements compared to single GLP-1 receptor agonists.
Q2: What are the expected primary effects of long-term this compound administration in rodents?
A2: Preclinical studies in rodent models have demonstrated that long-term administration of this compound leads to significant reductions in body weight, which can exceed that of selective GLP-1 receptor agonists like semaglutide (B3030467).[3][4] This is attributed to both reduced food intake and increased energy expenditure.[4] Researchers can also expect improvements in glucose tolerance and a reduction in hepatic steatosis (fatty liver).[5]
Q3: What are the most common challenges or adverse effects observed during long-term administration in rodents?
A3: The most frequently reported adverse effects are gastrointestinal, including nausea, vomiting, and diarrhea.[6] These are generally dose-dependent and may diminish over time as the animal adapts to the treatment.[7] Injection site reactions can also occur.[8] In long-term studies with GLP-1 receptor agonists, there have been observations of thyroid C-cell hyperplasia in rodents, although the translatability of this finding to humans is debated.[9][10]
Q4: How should this compound be prepared and stored for rodent studies?
A4: As a peptide therapeutic, this compound should be handled with care to prevent degradation. While specific formulation details for research use may vary, it is generally recommended to reconstitute the lyophilized peptide in a sterile, physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS). Acetate buffers are also commonly used in peptide formulations.[11] Reconstituted solutions should be stored protected from light at 2-8°C. It is advisable to prepare fresh solutions regularly to ensure potency.
Troubleshooting Guides
Problem 1: Suboptimal Body Weight Reduction or Lack of Efficacy
| Potential Cause | Troubleshooting Action |
| Incorrect Dosage | Review the literature for validated dose ranges for your specific rodent model and strain. Preclinical studies in diet-induced obese (DIO) mice have used doses up to 30 nmol/kg administered once daily.[12] A dose-response relationship has been observed, with higher doses leading to greater weight loss.[13][14] |
| Drug Degradation | Ensure proper storage of the peptide (lyophilized and reconstituted) at recommended temperatures and protected from light. Prepare fresh solutions as needed and avoid repeated freeze-thaw cycles. |
| Tolerance | While less common, tolerance can develop. Analyze data at intermediate time points to monitor the trajectory of weight loss. Consider if a dose adjustment is warranted based on your experimental design. |
| Animal Model | The metabolic state of the animal model (e.g., diet-induced obese vs. lean) will significantly impact the degree of weight loss. Ensure the chosen model is appropriate for the study's objectives. |
Problem 2: Gastrointestinal Side Effects (Reduced Food Intake, Diarrhea, Dehydration)
| Potential Cause | Troubleshooting Action |
| High Initial Dose | The gastrointestinal side effects of GLP-1 receptor agonists are dose-dependent.[6][7] Implement a dose-escalation protocol, starting with a lower dose and gradually increasing to the target maintenance dose. This allows the animals to acclimate to the treatment.[15] |
| Dehydration | Ensure animals have ad libitum access to water. Monitor for signs of dehydration such as scruffiness, lethargy, and reduced urine output. In severe cases, subcutaneous fluid administration may be necessary. |
| Dietary Interaction | Highly palatable or high-fat diets may exacerbate gastrointestinal issues. Ensure the diet is consistent across all experimental groups. Consider providing dietary enrichment that is easily digestible. |
Problem 3: Injection Site Reactions (Swelling, Inflammation, Lesions)
| Potential Cause | Troubleshooting Action | | Improper Injection Technique | Ensure proper subcutaneous injection technique. Tent the skin and insert the needle at the base of the tent, parallel to the body.[16] Use a new sterile needle (25-27G for mice, 23-25G for rats) for each animal.[16][17] | | High Injection Volume | Keep injection volumes low to avoid distending the skin, which can be painful and cause irritation. Recommended maximum volumes are typically 5-10 ml/kg for mice and rats at a single site.[16][17] For larger volumes, consider splitting the dose across multiple injection sites. | | Vehicle Irritation | Ensure the vehicle is sterile and at a physiological pH. Some buffers or excipients can cause local irritation. If reactions persist, consider testing an alternative sterile vehicle like saline or PBS. | | Contamination | Use aseptic technique when preparing and administering injections to prevent bacterial contamination, which can lead to abscesses. | | Frequent Injections at the Same Site | Rotate injection sites (e.g., dorsal scapular region, flank) to allow for tissue recovery and minimize localized inflammation. |
Problem 4: Unexpected Behavioral Changes (Lethargy, Altered Activity)
| Potential Cause | Troubleshooting Action | | Malaise due to GI Side Effects | Lethargy can be a sign of nausea or general discomfort. This is often most pronounced after the initial doses. Monitor behavior closely after injections. Dose escalation protocols can help mitigate these effects. | | Direct CNS Effects | GLP-1 receptors are present in the brain and their activation can influence behavior.[18] Some studies have reported modest reductions in locomotor activity in mice treated with GLP-1 receptor agonists.[19] | | Dehydration/Malnutrition | Significant reductions in food and water intake can lead to lethargy. Monitor food and water consumption and body weight closely. Ensure animals are receiving adequate hydration and nutrition. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Body Weight in Rodent Models (Illustrative)
| Dose (nmol/kg, once daily) | Species/Model | Study Duration | Mean Body Weight Reduction (from baseline) | Reference |
| 10 | DIO Mice | 30 days | ~20% | [12] (extrapolated) |
| 20 | DIO Mice | 30 days | ~25% | [12] |
| 30 | DIO Mice | 30 days | ~25-27% | [12] |
Table 2: Recommended Maximum Volumes for Subcutaneous Injections in Rodents
| Species | Needle Gauge | Maximum Volume per Site | Maximum Total Volume | Reference |
| Mouse | 25-27 G | 5 ml/kg | 10 ml/kg | [17] |
| Rat | 23-25 G | 5 ml/kg | 10 ml/kg | [16] |
Experimental Protocols
Protocol 1: Long-Term Subcutaneous Administration of this compound in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
Compound Preparation: Reconstitute lyophilized this compound in sterile 0.9% saline to the desired stock concentration. Prepare fresh weekly and store at 4°C, protected from light.
-
Dose Escalation Phase (First 2 weeks):
-
Week 1: Administer this compound subcutaneously once daily at a starting dose of 5 nmol/kg.
-
Week 2: Increase the dose to 10 nmol/kg once daily.
-
-
Maintenance Phase (Up to 12 weeks or as required):
-
Administer this compound subcutaneously once daily at the target maintenance dose (e.g., 20-30 nmol/kg).[12]
-
-
Administration Procedure:
-
Manually restrain the mouse.
-
Rotate injection sites between the dorsal interscapular area and the left/right flank to minimize local irritation.
-
Use a new 27G sterile needle for each injection.
-
-
Monitoring:
-
Measure body weight and food/water intake daily for the first 4 weeks, then three times a week.
-
Conduct daily health checks, observing for signs of gastrointestinal distress, dehydration, or injection site reactions.
-
At study termination, blood samples can be collected for biomarker analysis (e.g., glucose, FGF21), and tissues (e.g., liver, pancreas, thyroid) can be collected for histological examination.
-
Visualizations
This compound's Dual Receptor Signaling Pathway
Caption: Dual signaling pathway of this compound via GLP-1 and Glucagon receptors.
Experimental Workflow for a Long-Term this compound Study
Caption: Workflow for conducting a long-term this compound study in rodents.
Troubleshooting Logic for Injection Site Reactions
Caption: Decision-making guide for troubleshooting injection site reactions.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 3. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 8. independent.co.uk [independent.co.uk]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual GCGR/GLP-1R agonist this compound: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose–response effects on HbA1c and bodyweight reduction of this compound, a dual glucagon/GLP-1 receptor agonist, compared with placebo and open-label semaglutide in people with type 2 diabetes: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces weight loss in phase 2 obesity trial | springermedicine.com [springermedicine.com]
- 15. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Effects of repeated developmental GLP-1R agonist exposure on adult behavior and hippocampal structure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of repeated developmental GLP-1R agonist exposure on young adult behavior and hippocampal structure in mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Survodutide peptide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing the Survodutide peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BI 456906) is a long-acting, acylated peptide that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1] Its dual agonism leads to synergistic effects on metabolism, including improved glycemic control and body weight reduction. The GLP-1 receptor activation helps to reduce appetite and slow gastric emptying, while glucagon receptor activation can increase energy expenditure.[2] this compound is structurally a glucagon analog.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of the this compound peptide. Recommendations vary for lyophilized powder and reconstituted solutions.
-
Lyophilized Powder: Store at ≤ -20°C (≤ -4°F) in a dry, dark environment. It is essential to minimize exposure to moisture.[3]
-
Reconstituted Solution: Store refrigerated at 2-8°C (35.6-46.4°F). Protect the solution from light and avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]
Q3: How should I reconstitute lyophilized this compound?
A3: To ensure accurate and effective reconstitution, follow these steps:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation from forming inside the vial.
-
Solvent Selection: The choice of solvent depends on the experimental requirements. For in vitro assays, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at pH 7.2 is often suitable. For in vivo studies, a specific formulation may be required.
-
Reconstitution Process:
-
Gently add the desired volume of solvent to the vial.
-
Swirl the vial gently to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.
-
Ensure the peptide is fully dissolved before use. The solution should be clear and free of visible particles.
-
Q4: What is peptide aggregation and how can I prevent it with this compound?
A4: Peptide aggregation is the self-association of peptide molecules, which can lead to the formation of insoluble precipitates and a loss of biological activity. This compound, being an acylated peptide, may have a tendency to aggregate, particularly at high concentrations.
Prevention Strategies:
-
Proper Reconstitution: Follow the recommended reconstitution procedure, avoiding vigorous shaking.
-
Optimal pH and Buffer: Use buffers at a pH that maintains the solubility of the peptide.
-
Concentration Management: Avoid unnecessarily high stock concentrations.
-
Storage: Store reconstituted aliquots at the recommended temperature and avoid freeze-thaw cycles.
Data Presentation
In Vitro Potency of this compound
| Receptor | Cell Line | Assay Type | EC50 (nM) | Reference Compound | Reference EC50 (pM) |
| GLP-1 Receptor | CHO-K1 | cAMP Accumulation | 0.33 | GLP-1 | 60 |
| Glucagon Receptor | CHO-K1 | cAMP Accumulation | 0.52 | Glucagon | 20 |
| GLP-1 Receptor (mouse) | MIN6 | cAMP Accumulation | 0.36 | GLP-1 | 60 |
Data compiled from publicly available sources.[4]
In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (nmol/kg, SC, daily) | Body Weight Reduction (Day 28) |
| This compound | 3 | Significant reduction |
| This compound | 10 | Significant reduction |
| This compound | 20 | Significant reduction |
| This compound | 30 | Up to 32% |
| Semaglutide | 20 | ~25% |
| Semaglutide | 100 | ~27% |
Data adapted from preclinical studies.[5]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a general method for measuring intracellular cAMP levels in response to this compound in CHO-K1 cells stably expressing the human GLP-1 or glucagon receptor.
Materials:
-
CHO-K1 cells expressing the target receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound peptide
-
Reference agonist (e.g., GLP-1 or Glucagon)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Methodology:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared peptide dilutions to the respective wells.
-
Include a vehicle control (assay buffer only).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
Protocol 2: Static Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This protocol outlines a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound peptide
-
Insulin immunoassay kit (e.g., ELISA or RIA)
-
24-well plates
Methodology:
-
Islet Preparation: Culture isolated islets overnight to allow for recovery.
-
Pre-incubation:
-
Hand-pick a set number of islets (e.g., 10-15) of similar size into each well of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.[6]
-
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose (basal) or high glucose (stimulated), with or without different concentrations of this compound.
-
Include appropriate controls (low glucose alone, high glucose alone).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.[7]
-
Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin immunoassay kit.
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets per well.
-
Compare the insulin secretion in the this compound-treated groups to the controls to determine its effect on GSIS.
-
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Assay
| Potential Cause | Troubleshooting Steps |
| Cell Health Issues | - Verify cell viability using a trypan blue exclusion assay.- Ensure cells are not overgrown or stressed. |
| Inactive Peptide | - Reconstitute a fresh vial of this compound.- Confirm proper storage of both lyophilized and reconstituted peptide. |
| Suboptimal Assay Conditions | - Optimize cell seeding density.- Adjust the incubation time for peptide stimulation.- Titrate the concentration of detection reagents from the cAMP kit. |
| Incorrect Reagent Preparation | - Double-check all dilution calculations for the peptide and assay kit reagents.- Ensure all buffers are at the correct pH. |
Issue 2: High Variability in GSIS Assay
| Potential Cause | Troubleshooting Steps |
| Inconsistent Islet Size/Number | - Carefully select islets of uniform size.- Ensure the same number of islets is added to each well. |
| Islet Damage | - Handle islets gently during picking and washing to avoid mechanical stress. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting of all solutions. |
| Incomplete Buffer Exchange | - Ensure complete removal of the previous buffer at each step to avoid carryover. |
Issue 3: Peptide Aggregation or Precipitation
| Potential Cause | Troubleshooting Steps |
| High Concentration | - Prepare a lower concentration stock solution.- If a high concentration is necessary, consider using a solubilizing agent that is compatible with your assay. |
| Incorrect Solvent/Buffer | - Test the solubility of this compound in different biocompatible solvents or buffers.- Adjust the pH of the buffer, as peptide solubility can be pH-dependent. |
| Improper Handling | - Avoid vigorous shaking or vortexing during reconstitution.- Minimize freeze-thaw cycles by aliquoting the reconstituted peptide. |
Visualizations
Caption: this compound dual agonist signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. arp1.com [arp1.com]
- 2. Preclinical Swine Model Of Large Volume Subcutaneous Injection Pressure Predictive And Translational To Clinical Human Model [biosimilardevelopment.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
Validation & Comparative
Preclinical Showdown: Survodutide Versus Semaglutide in Obesity Models
A Comparative Guide for Researchers
In the landscape of therapeutic agents for obesity, the dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, survodutide, has emerged as a compelling candidate, challenging the established efficacy of the selective GLP-1 receptor agonist, semaglutide (B3030467). This guide provides a comprehensive comparison of their performance in preclinical models of obesity, offering researchers and drug development professionals a detailed overview of the available experimental data, methodologies, and underlying signaling pathways.
Efficacy in Preclinical Obesity Models: A Head-to-Head Comparison
Preclinical studies in diet-induced obese (DIO) rodents have been instrumental in elucidating the comparative efficacy of this compound and semaglutide. The data consistently demonstrates that while both agents induce significant weight loss, the dual agonism of this compound may offer additional metabolic advantages.
Quantitative Data Summary
The following tables summarize the key quantitative findings from head-to-head and independent preclinical studies in DIO mice and hamsters.
Table 1: Comparison of Body Weight Reduction in Diet-Induced Obese (DIO) Mice
| Parameter | This compound | Semaglutide | Vehicle/Control | Study Duration | Animal Model | Reference |
| Body Weight Reduction (%) | Up to 32% (at 30 nmol/kg/day) | Up to 27% (at 100 nmol/kg/day) | Vehicle | 28-30 days | C57BL/6J Mice | [1] |
| Body Weight Reduction (%) | ~25% (at 30 nmol/kg/day) | Not directly compared in this study | Vehicle | Not specified | DIO Mice | [2] |
Table 2: Comparison of Effects on Food Intake and Metabolic Parameters in DIO Hamsters
| Parameter | This compound (15 nmol/kg/day) | Semaglutide (15 nmol/kg/day) | Vehicle/Control | Study Duration | Animal Model | Reference |
| Body Weight Reduction (%) | 11% | 17% | Vehicle | 5 weeks | Golden Syrian Hamster | Not directly available in search results |
| High-Fat Diet Intake | Significantly reduced | Initially reduced, then returned to baseline | Vehicle | 5 weeks | Golden Syrian Hamster | Not directly available in search results |
| Fructose-Enriched Water Intake | Significantly reduced | Significantly reduced | Vehicle | 5 weeks | Golden Syrian Hamster | Not directly available in search results |
| Plasma Total Cholesterol Reduction (%) | 41% | 24% | Vehicle | 5 weeks | Golden Syrian Hamster | Not directly available in search results |
| Plasma LDL-Cholesterol Reduction (%) | 39% | Unchanged | Vehicle | 5 weeks | Golden Syrian Hamster | Not directly available in search results |
Experimental Protocols
Understanding the methodologies employed in these preclinical studies is crucial for interpreting the data and designing future experiments.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice are a commonly used strain due to their susceptibility to diet-induced obesity.[3][4]
-
Housing: Mice are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.[4][5]
-
Diet: Obesity is induced by feeding a high-fat diet (HFD), often with 60% of calories derived from fat, for a period of 10-12 weeks.[3][5] A standard chow diet is used for control groups.
-
Drug Administration: this compound and semaglutide are administered via subcutaneous (SC) injection. Dosing regimens can vary, but daily or twice-weekly administrations are common.[4][6]
-
Key Measurements:
-
Food Intake: Quantified daily by measuring the amount of food consumed.[7]
-
Body Composition: Assessed using techniques like magnetic resonance imaging (MRI) to determine fat and lean mass.[7]
-
Metabolic Parameters: Blood glucose, plasma insulin, and lipid profiles (total cholesterol, LDL, HDL, triglycerides) are measured from blood samples, often after a fasting period.[5][6]
Diet-Induced Obese (DIO) Hamster Model
-
Animal Strain: Golden Syrian hamsters are utilized as they develop hypercholesterolemia and hypertriglyceridemia on a high-fat diet, mimicking human metabolic syndrome.[8]
-
Diet: A highly palatable, high-fat, high-sugar diet, sometimes supplemented with cholesterol, is used to induce obesity and dyslipidemia over several weeks.[8][9]
-
Drug Administration: Similar to mouse models, administration is typically via subcutaneous injection.
-
Key Measurements: In addition to body weight and food intake, a key focus in this model is the detailed analysis of plasma lipid profiles.[8] The influence of ambient temperature on the induction of obesity has also been noted as an important factor in this model.[9]
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanisms and experimental processes can provide a clearer understanding of the comparison between this compound and semaglutide.
Signaling Pathways
Semaglutide exerts its effects solely through the GLP-1 receptor, while this compound's dual agonism activates both the GLP-1 and glucagon receptors. This dual action is hypothesized to lead to synergistic effects on weight loss and metabolism.
Caption: Signaling pathways of Semaglutide and this compound.
Typical Experimental Workflow
The following diagram illustrates a standard workflow for a preclinical obesity study comparing therapeutic agents.
Caption: A typical preclinical obesity study workflow.
Conclusion
Preclinical data from diet-induced obese rodent models suggest that while both this compound and semaglutide are effective in promoting weight loss, the dual agonism of this compound on both the GLP-1 and glucagon receptors may offer additional benefits, particularly in modulating lipid metabolism and potentially increasing energy expenditure. The choice of animal model, whether mouse or hamster, can influence the specific metabolic outcomes observed, highlighting the importance of selecting the appropriate model to address specific research questions. The detailed experimental protocols and understanding of the distinct signaling pathways are critical for the continued investigation and development of these and other novel anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The dual GCGR/GLP-1R agonist this compound: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BI 456906) | GLP Receptor | 2805997-46-8 | Invivochem [invivochem.com]
- 5. Frontiers | Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice [frontiersin.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity induction in hamster that mimics the human clinical condition - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Agonist Therapies on the Horizon for MASH: A Comparative Analysis of Survodutide and Tirzepatide
For Immediate Release
Two promising candidates, Boehringer Ingelheim and Zealand Pharma's survodutide (a glucagon (B607659)/GLP-1 receptor dual agonist) and Eli Lilly's tirzepatide (a GIP/GLP-1 receptor dual agonist), are making significant strides in the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive liver disease with a significant unmet medical need. Both investigational drugs have demonstrated noteworthy efficacy in Phase 2 clinical trials, positioning them as potential game-changers for patients with MASH and liver fibrosis. This guide offers a detailed comparison of their effects, supported by available experimental data.
Mechanism of Action: Targeting Key Metabolic Pathways
This compound and tirzepatide, while both dual-agonist incretin (B1656795) mimetics, target distinct receptor combinations to exert their therapeutic effects.
This compound activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2][3][4] The GLP-1 agonism is known to improve glycemic control, reduce appetite, and promote weight loss.[2] The novel aspect of this compound is its glucagon receptor agonism, which is believed to directly impact the liver by increasing energy expenditure and stimulating the metabolism of hepatic fat.[1][2][5] This dual mechanism is hypothesized to not only address the systemic metabolic dysregulation associated with MASH but also directly target the liver pathology.[4]
Tirzepatide , on the other hand, is an agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[6][7][8] This dual action enhances insulin (B600854) secretion, improves insulin sensitivity, suppresses glucagon secretion, and leads to substantial weight loss.[7][9] The combined GIP and GLP-1 receptor activation is thought to have a synergistic effect on metabolic control, which in turn alleviates the drivers of MASH.[7]
Clinical Efficacy in MASH: A Head-to-Head Data Summary
Both this compound and tirzepatide have demonstrated impressive results in their respective Phase 2 trials. The following tables summarize the key efficacy endpoints.
MASH Resolution
| Drug (Trial) | Dosage | MASH Resolution without Worsening of Fibrosis | Placebo |
| This compound | 2.4 mg | 47%[10][11][12] | 14%[10][11][12] |
| 4.8 mg | 62%[10][11][12] | ||
| 6.0 mg | 43%[10][11][12] | ||
| Tirzepatide (SYNERGY-NASH) | 5 mg | 44%[11][12][13][14] | 10%[11][12][13][14][15] |
| 10 mg | 56%[11][12][14][15] | ||
| 15 mg | 62%[11][12][14][15] |
MASH resolution was the primary endpoint for both trials, defined as resolution of MASH with no worsening of fibrosis.
Fibrosis Improvement
| Drug (Trial) | Dosage | Improvement in Fibrosis by ≥1 Stage without Worsening of MASH | Placebo |
| This compound | 2.4 mg | 34%[16][17] | 22%[16][17] |
| 4.8 mg | 36%[16] | ||
| 6.0 mg | 34%[16] | ||
| Tirzepatide (SYNERGY-NASH) | 5 mg | 55%[11][13][18] | 30%[11][13][18] |
| 10 mg | 51%[11][13][18] | ||
| 15 mg | 51%[11][13][18] |
Improvement in fibrosis was a key secondary endpoint.
Liver Fat Reduction
| Drug (Trial) | Dosage | ≥30% Reduction in Liver Fat Content | Placebo |
| This compound | 2.4 mg | 63%[16][17] | 14%[16][17] |
| 4.8 mg | 67%[16][17] | ||
| 6.0 mg | 57%[16][17] | ||
| Tirzepatide (SYNERGY-NASH) | Not explicitly reported as a primary or secondary endpoint with a ≥30% threshold in the provided search results. However, significant improvements in biomarkers of liver fat were noted.[19] | - |
Experimental Protocols: A Glimpse into the Clinical Trials
Both Phase 2 trials were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of the respective drugs in adults with biopsy-confirmed MASH.
This compound Phase 2 Trial (NCT04771273)
-
Participants : The trial enrolled 295 adults with biopsy-confirmed MASH, liver fibrosis stages F1 through F3, and a BMI of ≥25 kg/m ².[20][21]
-
Intervention : Participants were randomized to receive once-weekly subcutaneous injections of this compound at doses of 2.4 mg, 4.8 mg, or 6.0 mg, or a placebo.[6][20] The treatment duration was 48 weeks and included a dose-escalation phase of up to 24 weeks followed by a maintenance phase.[6][20][22]
-
Primary Endpoint : The primary endpoint was the histological improvement of MASH without the worsening of fibrosis at 48 weeks.[1][20]
-
Secondary Endpoints : Key secondary endpoints included a reduction in liver fat content by at least 30% and an improvement in fibrosis by at least one stage.[16][22]
Tirzepatide Phase 2b SYNERGY-NASH Trial (NCT04166773)
-
Participants : This trial included 190 adults with biopsy-confirmed MASH and moderate to severe fibrosis (stages F2 or F3).[8][13][14][18]
-
Intervention : Patients were randomly assigned to receive once-weekly subcutaneous tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or a placebo for 52 weeks.[8][13][18][23] The protocol included a dose-escalation period where the starting dose of 2.5 mg was increased by 2.5 mg every 4 weeks until the target dose was reached.[15]
-
Primary Endpoint : The primary endpoint was the resolution of MASH without worsening of fibrosis at 52 weeks.[8][13][18][23]
-
Secondary Endpoints : A key secondary endpoint was an improvement in fibrosis of at least one stage without the worsening of MASH.[8][13][18][23]
Safety and Tolerability
For both this compound and tirzepatide, the most commonly reported adverse events were gastrointestinal in nature, including nausea, diarrhea, and vomiting, and were generally described as mild to moderate in severity.[8][10][13][18][20]
Future Outlook
The strong Phase 2 data for both this compound and tirzepatide are highly encouraging for the MASH community. Both drugs are advancing into Phase 3 clinical trials, which will provide more definitive evidence of their efficacy and safety in a larger patient population and over a longer duration.[5][6][24] The distinct yet complementary mechanisms of action of these dual-agonists may offer tailored therapeutic options for patients with MASH, a complex and multifaceted disease. The outcomes of the Phase 3 trials are eagerly awaited and have the potential to significantly alter the treatment landscape for MASH.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. swolverine.com [swolverine.com]
- 3. pharmacyplanet.com [pharmacyplanet.com]
- 4. Progress Reported in MASH with this compound - ConscienHealth [conscienhealth.org]
- 5. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 6. A Phase 2 Randomized Trial of this compound in MASH and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirzepatide in metabolic dysfunction-associated steatotic liver disease and steatohepatitis: a novel star on the horizon? [explorationpub.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 10. hcplive.com [hcplive.com]
- 11. Outbreak of metabolic dysfunction-associated steatohepatitis pharmacotherapies in 2024: From resmetirom to tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Tirzepatide Dash for a Splash with MASH - ConscienHealth [conscienhealth.org]
- 13. natap.org [natap.org]
- 14. Tirzepatide Shows Potential to Improve Fatty Liver Associated Fibrosis in Diabetes: Insights from the SYNERGY-NASH trial | World Gastroenterology Organisation [worldgastroenterology.org]
- 15. gi.org [gi.org]
- 16. Phase 2 trial results of this compound in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 17. Breaking Med [breakingmed.org]
- 18. Tirzepatide for Metabolic Dysfunction-Associated Steatohepatitis with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lilly’s Tirzepatide Improves Liver Fibrosis in Phase II MASH Trial - BioSpace [biospace.com]
- 20. gut.bmj.com [gut.bmj.com]
- 21. This compound meets expectations in MASH - Medical Conferences [conferences.medicom-publishers.com]
- 22. researchgate.net [researchgate.net]
- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 24. This compound in MASH: bridging the gap between hepatic and systemic metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Mechanistic Comparison of Survodutide and Retatrutide
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, with multi-receptor agonists marking a significant leap forward. Among the frontrunners are Survodutide and Retatrutide (B14117284), two novel unimolecular polypeptides demonstrating substantial promise in clinical trials for obesity and related comorbidities. While both leverage the synergistic effects of incretin (B1656795) and glucagon (B607659) pathways, their fundamental mechanisms of action differ. This guide provides a detailed, head-to-head comparison of their receptor engagement, signaling pathways, and the experimental methodologies used to characterize them, tailored for a scientific audience.
Core Mechanistic Distinction: Dual vs. Triple Agonism
The primary difference between this compound and Retatrutide lies in their receptor targets.
-
This compound (BI 456906) is a dual agonist , engineered to activate the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) .[1][2][3] Developed by Boehringer Ingelheim and Zealand Pharma, it is structurally a glucagon analog.[3] The activation of GLP-1R is primarily associated with reduced appetite and delayed gastric emptying, while GCGR activation is linked to increased energy expenditure and hepatic fat metabolism.[2][4][5]
-
Retatrutide (LY3437943) is a triple agonist , targeting the GLP-1R , glucose-dependent insulinotropic polypeptide receptor (GIPR) , and the GCGR .[6][7][8][9] Developed by Eli Lilly and Company, this single peptide is acylated with a fatty diacid moiety to extend its half-life.[9] In addition to the effects of GLP-1R and GCGR agonism, Retatrutide harnesses the GIPR pathway, which is involved in enhancing insulin (B600854) secretion and potentially plays a role in lipid metabolism and fat storage.[9][10]
Quantitative Comparison of In Vitro Receptor Potency
The efficacy of these molecules is rooted in their affinity and potency at each respective receptor. The half-maximal effective concentration (EC₅₀) is a critical measure of a drug's potency; a lower EC₅₀ value indicates higher potency. The data below, derived from in vitro cell-based assays measuring cAMP production, summarizes the reported potencies for both compounds at their human receptor targets.
| Compound | Target Receptor | Reported EC₅₀ (nM) | Source(s) |
| This compound | GLP-1 Receptor (GLP-1R) | 0.33 | [8] |
| 0.02 | [11] | ||
| Glucagon Receptor (GCGR) | 0.52 | [8] | |
| 0.108 | [11] | ||
| Retatrutide | GLP-1 Receptor (GLP-1R) | 0.775 | [6][7][9] |
| 0.78 | [1] | ||
| GIP Receptor (GIPR) | 0.0643 | [6][7][9] | |
| 0.0037 | [1] | ||
| Glucagon Receptor (GCGR) | 5.79 | [6][7][9] | |
| 1.9 | [1] |
Note: Discrepancies in reported EC₅₀ values can arise from different assay conditions, cell lines (e.g., CHO vs. HEK293), and reporter systems used across various studies.
Signaling Pathway Analysis
Upon binding to their respective G-protein coupled receptors (GPCRs), both this compound and Retatrutide initiate a downstream signaling cascade, primarily through the activation of adenylyl cyclase and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP).
This compound: Dual-Receptor Signaling Pathway
Retatrutide: Triple-Receptor Signaling Pathway
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. retatrutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. innoprot.com [innoprot.com]
- 5. pharmaron.com [pharmaron.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.echemi.com [file.echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Retatrutide (LY3437943) | GIP/GLP-1/GCGR agonist | Probechem Biochemicals [probechem.com]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Glucagon Receptor-Mediated Effects of Survodutide in the Absence of GLP-1 Receptor Signaling
A Comparative Guide for Researchers
Introduction
Survodutide (BI 456906) is an investigational dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under development for the treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3] Its mechanism of action involves combining the appetite-suppressing and glucose-lowering effects of GLP-1 receptor activation with the energy expenditure-increasing and lipolytic effects of glucagon receptor activation.[1][4][5] To dissect the specific contribution of each receptor to the overall metabolic effects of this compound, studies in receptor knockout mouse models are crucial. This guide provides a comparative analysis of the efficacy of this compound in GLP-1 receptor knockout (GLP-1R KO) mice, offering insights into its glucagon receptor-mediated actions. The primary comparator is semaglutide (B3030467), a selective GLP-1 receptor agonist.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study by Zimmermann et al. (2022), which investigated the effects of this compound and semaglutide in wild-type (WT) and GLP-1R KO mice.
| Parameter | Mouse Model | Treatment Group | Result |
| Acute Food Intake (24h post-dose) | Wild-Type (WT) | This compound | Dose-dependent reduction |
| Wild-Type (WT) | Semaglutide | Dose-dependent reduction | |
| GLP-1R KO | This compound | No reduction | |
| GLP-1R KO | Semaglutide | No reduction | |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Wild-Type (WT) | This compound | Dose-dependent improvement |
| Wild-Type (WT) | Semaglutide | Dose-dependent improvement | |
| GLP-1R KO | This compound | No improvement | |
| GLP-1R KO | Semaglutide | No improvement |
Data synthesized from Zimmermann et al. (2022) as referenced in multiple sources.[6]
Experimental Protocols
The following methodologies are based on the study by Zimmermann et al. (2022), which provides the foundational data for the comparison.[6]
Animal Models:
-
Wild-Type Mice: Male C57BL/6NRj mice were used as the control group.
-
GLP-1 Receptor Knockout (GLP-1R KO) Mice: Male lean C57BL/6J mice with a genetic deletion of the GLP-1 receptor were used to assess the effects of this compound independent of GLP-1R signaling.
-
Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.
Drug Administration:
-
This compound (BI 456906) and semaglutide were administered via subcutaneous (SC) injection.
-
The vehicle used was a 50 mM phosphate (B84403) buffer (pH 7.0) containing 5% mannitol.
-
All treatments were administered at a volume of 5 mL/kg body weight.
Acute Food Intake Study:
-
Mice were single-housed and allowed to acclimate.
-
A single subcutaneous dose of either vehicle, this compound, or semaglutide was administered.
-
Food intake was measured and recorded over the subsequent 24 hours.
-
The results were expressed as a percentage of the food intake of the vehicle-treated control group.[6]
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Mice were fasted for a specified period (typically overnight) before the test.
-
A single subcutaneous dose of vehicle, this compound, or semaglutide was administered at -4 hours prior to the glucose challenge.
-
A baseline blood glucose measurement was taken at -1 hour.
-
An intraperitoneal bolus of glucose (2 g/kg body weight) was administered at 0 hours.
-
Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-glucose injection.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used in these studies.
Caption: Proposed signaling pathway of this compound in wild-type versus GLP-1R knockout mice.
Caption: General experimental workflow for assessing the efficacy of this compound in mice.
Discussion and Conclusion
The data from studies in GLP-1R KO mice clearly demonstrate that the acute effects of this compound on reducing food intake and improving glucose tolerance are dependent on the presence of a functional GLP-1 receptor.[6] In the absence of this receptor, this compound did not elicit these metabolic benefits, mirroring the lack of effect seen with the selective GLP-1R agonist, semaglutide.[6]
These findings are critical for understanding the compound's mechanism of action. While the glucagon receptor agonism of this compound is expected to contribute to its long-term efficacy in weight management, primarily through increased energy expenditure, the acute anorectic and glucose-lowering effects are evidently driven by its interaction with the GLP-1 receptor.
For researchers in drug development, these results underscore the importance of the dual-agonist approach. The GLP-1R component provides the well-established benefits on appetite and glycemic control, while the GCGR component is hypothesized to offer additional advantages in energy expenditure and fat metabolism.[1][4] Future studies in glucagon receptor knockout mice would be instrumental in further elucidating the precise contributions of each pathway to the overall therapeutic profile of this compound.
References
- 1. swolverine.com [swolverine.com]
- 2. This compound, a promising agent with novel mechanism of action for treatment of obesity and type 2 diabetes | Auctores [auctoresonline.org]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Effect of this compound, a glucagon and GLP-1 receptor dual agonist, on weight loss: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual-Action Mechanism of Survodutide: A Comparative Guide to Validation Using a GCGR Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the dual-action mechanism of Survodutide (BI 456906), a promising GLP-1/glucagon (B607659) receptor dual agonist. By employing a glucagon receptor (GCGR) antagonist, the distinct contributions of each receptor to this compound's therapeutic effects can be elucidated. This guide presents comparative experimental data, detailed protocols, and visual workflows to support this critical validation process.
This compound is a novel investigational peptide that activates both the glucagon-like peptide-1 (GLP-1) and glucagon receptors, offering a multi-faceted approach to treating metabolic disorders such as obesity and type 2 diabetes.[1][2][3] Its mechanism of action combines the appetite-suppressing and glucose-lowering effects of GLP-1 receptor agonism with the energy expenditure-increasing and hepatic fat-reducing properties of glucagon receptor activation.[4][5][6] To rigorously validate this dual mechanism, the use of a selective GCGR antagonist is essential to isolate and quantify the specific effects mediated by the glucagon receptor.
The Role of a GCGR Antagonist in Mechanistic Validation
A selective GCGR antagonist is a molecule that blocks the glucagon receptor, thereby preventing its activation by agonists like this compound. By comparing the cellular and physiological effects of this compound in the presence and absence of a GCGR antagonist, researchers can dissect the contribution of each receptor to the drug's overall pharmacological profile. This approach provides a more nuanced understanding than using a GLP-1 receptor antagonist alone, as it specifically isolates the impact of glucagon receptor engagement.
Comparative In Vitro Analysis: Dissecting Signaling Pathways
In vitro assays are fundamental to understanding the molecular mechanisms of this compound. By utilizing cell lines expressing GLP-1 and glucagon receptors, the specific signaling pathways activated by this compound can be monitored. The addition of a GCGR antagonist allows for the differentiation of signaling events originating from each receptor.
Key In Vitro Experiments:
-
cAMP Accumulation Assay: Both GLP-1 and glucagon receptors are Gs-coupled, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. By treating cells with this compound alone versus this compound in the presence of a GCGR antagonist, the specific contribution of glucagon receptor activation to the total cAMP response can be quantified.
-
ERK Phosphorylation Assay: Activation of both GLP-1 and glucagon receptors can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule. A similar experimental setup with a GCGR antagonist can reveal the extent to which glucagon receptor engagement contributes to ERK activation.
Hypothetical In Vitro Experimental Data:
The following tables present hypothetical data based on the expected outcomes of in vitro experiments designed to validate this compound's dual mechanism using a GCGR antagonist.
Table 1: cAMP Accumulation in Response to this compound with and without a GCGR Antagonist
| Treatment Group | This compound Concentration (nM) | GCGR Antagonist | cAMP Accumulation (pmol/well) |
| Vehicle | 0 | None | 5 |
| This compound | 1 | None | 50 |
| This compound | 10 | None | 150 |
| This compound | 100 | None | 300 |
| This compound | 1 | Present | 35 |
| This compound | 10 | Present | 105 |
| This compound | 100 | Present | 210 |
Table 2: ERK Phosphorylation in Response to this compound with and without a GCGR Antagonist
| Treatment Group | This compound Concentration (nM) | GCGR Antagonist | Phospho-ERK/Total-ERK Ratio |
| Vehicle | 0 | None | 0.1 |
| This compound | 1 | None | 0.8 |
| This compound | 10 | None | 2.5 |
| This compound | 100 | None | 5.0 |
| This compound | 1 | Present | 0.6 |
| This compound | 10 | Present | 1.8 |
| This compound | 100 | Present | 3.5 |
Comparative In Vivo Analysis: Unraveling Physiological Effects
In vivo studies in animal models are crucial for understanding the integrated physiological effects of this compound. The use of a GCGR antagonist in these models allows for the attribution of specific systemic effects, such as changes in glucose metabolism and body weight, to either GLP-1 or glucagon receptor activation.
Key In Vivo Experiment:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): An IPGTT assesses the ability of an animal to clear a glucose load. By administering this compound with or without a GCGR antagonist prior to the glucose challenge, the respective contributions of GLP-1 and glucagon receptor agonism to glucose homeostasis can be determined. While GLP-1 receptor activation is expected to improve glucose tolerance, the effect of glucagon receptor activation in this context is more complex and warrants investigation.
Hypothetical In Vivo Experimental Data:
The following table presents hypothetical data from an IPGTT in a diet-induced obese mouse model.
Table 3: Effect of this compound with and without a GCGR Antagonist on Glucose Tolerance
| Treatment Group | Blood Glucose AUC (mg/dL*min) |
| Vehicle | 30000 |
| This compound | 15000 |
| GCGR Antagonist | 28000 |
| This compound + GCGR Antagonist | 18000 |
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Detailed Experimental Protocols
cAMP Accumulation Assay Protocol
-
Cell Culture: Seed HEK293 cells stably co-expressing human GLP-1R and GCGR in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Pre-incubate cells with a selective GCGR antagonist (e.g., des-His1, Glu9-glucagon amide) or vehicle for 30 minutes at 37°C.
-
Agonist Stimulation: Add increasing concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a known GLP-1R agonist and a known GCGR agonist as controls.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot cAMP concentration against the log of agonist concentration to generate dose-response curves and determine EC50 values.
ERK Phosphorylation Assay Protocol
-
Cell Culture and Serum Starvation: Seed HEK293 cells expressing GLP-1R and GCGR in a 96-well plate. Once confluent, serum-starve the cells for 4-6 hours.
-
Antagonist Pre-incubation: Pre-treat cells with a GCGR antagonist or vehicle for 30 minutes.
-
Agonist Stimulation: Stimulate cells with various concentrations of this compound for 5-10 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
ERK Phosphorylation Detection: Measure the levels of phosphorylated ERK and total ERK using a suitable method such as Western blot or a plate-based immunoassay.
-
Data Analysis: Normalize the phosphorylated ERK signal to the total ERK signal and plot the ratio against the log of agonist concentration.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol
-
Animal Model: Use diet-induced obese mice, acclimated to handling.
-
Fasting: Fast the mice for 6 hours prior to the experiment.
-
Dosing: Administer the GCGR antagonist or vehicle via an appropriate route (e.g., intraperitoneal injection). After 30 minutes, administer this compound or vehicle.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration over time for each treatment group.
Conclusion
The validation of this compound's dual GLP-1 and glucagon receptor agonism is paramount for a thorough understanding of its therapeutic potential. The strategic use of a selective GCGR antagonist in a suite of in vitro and in vivo experiments, as outlined in this guide, provides a robust framework for dissecting the individual contributions of each receptor to the overall pharmacological effect. The presented data, protocols, and visualizations offer a comprehensive resource for researchers dedicated to advancing the science of metabolic disease therapeutics.
References
- 1. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon Acting at the GLP-1 Receptor Contributes to β-Cell Regeneration Induced by Glucagon Receptor Antagonism in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of In Vitro Receptor Binding Affinity: Survodutide and Other Incretin Mimetics
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on incretin-based therapies. Survodutide (BI 456906), a dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist, is a prominent molecule in this class.[1][2][3] This guide provides an objective in vitro comparison of the receptor binding and functional potency of this compound against other key incretin (B1656795) mimetics, including the dual GIPR/GLP-1R agonist Tirzepatide, and the selective GLP-1R agonists Semaglutide and Liraglutide. The data presented is compiled from publicly available research to facilitate a comprehensive understanding of their respective pharmacological profiles.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the in vitro receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of this compound and comparator molecules at their respective target receptors. These values are critical indicators of a drug's potency and selectivity.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | EC50 (nM) | Cell Line | Assay Type |
| This compound | GLP-1R | - | - | 0.33 | CHO-K1 | cAMP accumulation |
| GCGR | - | - | 0.52 | CHO-K1 | cAMP accumulation | |
| Tirzepatide | GLP-1R | 4.23 | - | 0.934 | Recombinant | Competition Binding / cAMP |
| GIPR | 0.135 | - | 0.0224 | Recombinant | Competition Binding / cAMP | |
| Semaglutide | GLP-1R | - | 1.13 (µM) | - | Recombinant | Competition Binding |
| Liraglutide | GLP-1R | - | 542.4 ± 187.5 | - | Recombinant | Competition Binding |
Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity, with lower values indicating higher affinity. EC50 (half maximal effective concentration) values represent the concentration of a drug that gives half-maximal response, indicating functional potency.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following is a generalized description of the methodologies typically employed.
Radioligand Competition Binding Assays
These assays are the gold standard for determining the binding affinity (Ki or IC50) of a test compound to a specific receptor.[4]
-
Objective: To measure the ability of an unlabeled compound (e.g., this compound, Tirzepatide) to displace a radiolabeled ligand from its receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably overexpressing the human receptor of interest (GLP-1R, GCGR, or GIPR).[5]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., 125I-GLP-1, 125I-Glucagon, 125I-GIP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[6]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[5]
-
cAMP Accumulation Assays
These functional assays measure the ability of a compound to activate a G-protein coupled receptor (GPCR) and stimulate the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Objective: To determine the potency (EC50) and efficacy of a compound as an agonist at a specific receptor.
-
Methodology:
-
Cell Culture: Cells (e.g., CHO-K1, HEK293) expressing the target receptor are cultured and seeded in multi-well plates.[2]
-
Incubation: The cells are incubated with increasing concentrations of the test compound for a defined period.
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using various detection methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response is determined as the EC50 value.
-
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
The diagram above illustrates the dual agonism of this compound at the GLP-1 and glucagon receptors, leading to the activation of the common Gαs signaling pathway and subsequent cellular responses.
Radioligand Binding Assay Workflow
This flowchart outlines the key steps involved in a typical competitive radioligand binding assay, from the preparation of materials to the final data analysis.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. The dual GCGR/GLP-1R agonist this compound: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of Survodutide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of survodutide in a research environment, ensuring personnel safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper management of investigational compounds like this compound is paramount. Adherence to correct disposal procedures is critical not only for laboratory safety but also for environmental protection and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, synthesized from safety data sheets and general pharmaceutical waste guidelines.
Safety and Handling Precautions
Before disposal, it is essential to handle this compound with care. According to safety data sheets, while this compound is not classified as a hazardous substance, standard laboratory safety protocols should be followed[1][2][3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, to avoid skin and eye contact[1][3].
-
Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation to prevent inhalation of any dust or aerosols[1][3].
-
Spill Management: In case of a spill, absorb the substance with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material according to the procedures outlined below[3].
Hazard Classification
Safety data sheets provide hazard ratings that help in assessing the risk associated with the compound. This compound is consistently rated as having low to no hazard.
| Hazard Category | NFPA Rating | HMIS Rating | Description |
| Health | 0 | 0 | No unusual hazard. |
| Fire | 0 | 0 | Will not burn. |
| Reactivity | 0 | 0 | Stable. Not reactive with water. |
(Source: Cayman Chemical Safety Data Sheet[2])
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as a non-hazardous pharmaceutical compound, should follow the general principles of pharmaceutical waste management, which prioritize environmental safety and compliance with local, state, and federal regulations[4][5].
Step 1: Determine the Nature of the Waste
Identify whether the this compound waste is "trace" or "bulk" and if it is mixed with any hazardous materials.
-
Trace Waste: Includes empty vials, syringes, and PPE with minimal residual amounts of the drug.
-
Bulk Waste: Includes unused or expired this compound, or solutions containing the compound.
Step 2: Segregation of Waste
Proper segregation is a critical first step in waste management[5].
-
Do not mix this compound waste with general laboratory trash.
-
If this compound has been mixed with a substance classified as hazardous waste (e.g., certain solvents), the entire mixture must be treated as hazardous waste according to Resource Conservation and Recovery Act (RCRA) guidelines[4][6].
Step 3: Containment and Labeling
-
Trace Waste: Place items with trace amounts of this compound into a designated pharmaceutical waste container, often a red biohazard-chemotoxic container, for incineration[7].
-
Bulk Waste:
-
For disposal of the solid compound, it should be collected in a clearly labeled, sealed container.
-
Do not dispose of this compound down the drain or in regular trash[2][8]. The EPA and FDA have regulations against the "sewering" of pharmaceutical waste[8].
-
The container should be labeled as "Pharmaceutical Waste for Incineration" and include the name of the compound.
-
Step 4: Storage of Waste
Store the contained waste in a secure, designated area away from general lab traffic to prevent unauthorized access or accidental spills[5].
Step 5: Final Disposal
-
Engage a licensed environmental management vendor for the final disposal of the pharmaceutical waste[7].
-
The preferred method for destroying pharmaceutical waste is incineration at a permitted facility to ensure the complete destruction of the active compound[7].
-
Maintain a manifest or certificate of destruction from the vendor for your records[7].
For specific institutional procedures, always consult your organization's Environmental Health and Safety (EHS) department[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. getbiomed.com [getbiomed.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medprodisposal.com [medprodisposal.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Survodutide
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental materials are paramount. This guide provides essential, immediate safety and logistical information for handling Survodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist currently under investigation for obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1] Adherence to these procedural, step-by-step guidelines will help mitigate risks and ensure a secure laboratory environment.
While this compound is not classified as a hazardous substance or mixture according to available safety data sheets[2][3], proper handling is crucial to avoid potential exposure and contamination.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[5] Gloves must be inspected prior to use and removed and replaced immediately after any contact with the peptide.[6] Consider double-gloving for added protection, especially when handling concentrated solutions.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5][6] Fire-resistant coats are advised when working with flammable solvents.[5] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[5][6] The type of respirator should be selected based on a risk assessment.[5] |
Experimental Workflow and Handling Procedures
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
